Product packaging for 1,5-Isoquinolinediol(Cat. No.:CAS No. 5154-02-9)

1,5-Isoquinolinediol

Katalognummer: B118816
CAS-Nummer: 5154-02-9
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: LFUJIPVWTMGYDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Isoquinoline-1,5-diol is an isoquinolinol that is isoquinoline in which the hydrogens at positions 1 and 5 are replaced by hydroxy groups. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B118816 1,5-Isoquinolinediol CAS No. 5154-02-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUJIPVWTMGYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199505
Record name 5-Hydroxy-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5154-02-9
Record name 1,5-Isoquinolinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5154-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dihydroxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-isoquinolinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxy-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Isoquinolinediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,5-Isoquinolinediol: A Technical Guide to its Function as a PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks. Its inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination. 1,5-Isoquinolinediol (IQD) is a potent, small-molecule inhibitor of PARP1. This technical guide provides a comprehensive overview of IQD, detailing its mechanism of action, quantitative inhibitory data, downstream biological effects, and the experimental protocols used for its characterization. The document synthesizes current knowledge to serve as a resource for researchers investigating PARP1 inhibition and developing novel therapeutics.

Introduction to PARP1 and its Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in maintaining genomic stability. Upon detecting DNA single-strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones.[1][2] This process, known as PARylation, utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate and creates a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2]

Given its central role in DNA repair, PARP1 is a key target in oncology. PARP inhibitors (PARPi) are a class of drugs that have shown significant efficacy in tumors with defective homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, through a mechanism known as synthetic lethality.[2][3] this compound (also referred to as ISO or IQ) is a potent isoquinolinone-based PARP1 inhibitor that serves as a valuable tool for research and a scaffold for further drug development.[4][5]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of PARP1.[6] Its chemical structure mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of the PARP1 enzyme.[6][7] This competitive binding prevents NAD+ from accessing the active site, thereby blocking the synthesis of PAR chains. The inhibition of PARylation disrupts the recruitment of DNA repair machinery to sites of DNA damage, ultimately impeding the repair of single-strand breaks.[3]

cluster_0 Standard PARP1 Activity cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1_Active PARP1 Activation DNA_Damage->PARP1_Active PAR PAR Synthesis (PARylation) PARP1_Active->PAR NAD NAD+ NAD->PARP1_Active Repair DNA Repair Protein Recruitment PAR->Repair DNA_Repair SSB Repair Repair->DNA_Repair IQD This compound (IQD) PARP1_Inhibited PARP1 Catalytic Site IQD->PARP1_Inhibited Block Inhibition PARP1_Inhibited->Block No_PAR PAR Synthesis Blocked Block->No_PAR No_Repair Repair Impeded No_PAR->No_Repair NAD_Compete NAD+ NAD_Compete->PARP1_Inhibited Competes with

Figure 1: Mechanism of PARP1 inhibition by this compound.

Quantitative Inhibitory Data

This compound is a potent inhibitor of PARP1, with reported half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range. This high potency makes it an effective tool for studying PARP1 function both in vitro and in vivo.

Inhibitor Target IC₅₀ Value Reference
This compound (IQD)PARP-1390 nM
This compound (IQD)PARP180 - 370 nM[5]

For context, the inhibitory activities of other related isoquinolinone derivatives have also been characterized, demonstrating the importance of this chemical scaffold for PARP1 inhibition.

Inhibitor Target IC₅₀ Value Reference
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)PARP-10.45 ± 0.1 µM[8]
5-hydroxy TIQ-A derivative (Cpd 11)PARP-10.39 ± 0.19 µM[8]
5-methoxy TIQ-A derivative (Cpd 12)PARP-10.21 ± 0.12 µM[8]
5OH-DIQPARP-117 ± 4 µM[8]
BenzamidePARP-130 ± 4 µM[8]

Biological and Therapeutic Effects

The inhibition of PARP1 by IQD leads to a variety of downstream biological effects that have been observed in multiple disease models.

Neuroprotection and Retinoprotection

In models of diabetic neuropathy and retinopathy, IQD has demonstrated significant protective effects.[9] Overactivation of PARP1 in diabetic conditions can lead to cellular energy failure and oxidative stress. IQD attenuates these effects through several mechanisms:

  • Reduces Oxidative Stress: IQD significantly mitigates the upregulation of NADPH oxidase activity and the expression of its subunits (gp⁹¹phox, p⁴⁷phox), which are major sources of reactive oxygen species (ROS) in the diabetic retina.[9]

  • Inhibits Pro-Apoptotic Pathways: It attenuates the diabetes-induced phosphorylation of ERK1/2 and the expression of cleaved caspase-3, a key executioner of apoptosis.

  • Preserves Neuronal Health Markers: IQD treatment helps to prevent the downregulation of brain-derived neurotrophic factor (BDNF) and synaptophysin, proteins crucial for neuronal survival and synaptic function.

Diabetes Diabetic Conditions (e.g., Hyperglycemia) PARP1 PARP1 Overactivation Diabetes->PARP1 NADPH_Ox NADPH Oxidase Upregulation PARP1->NADPH_Ox activates/alters ERK ERK1/2 Phosphorylation PARP1->ERK activates/alters Casp3 Cleaved Caspase-3 PARP1->Casp3 activates/alters BDNF BDNF / Synaptophysin Downregulation PARP1->BDNF activates/alters ROS Oxidative Stress (ROS) NADPH_Ox->ROS Apoptosis Apoptosis ERK->Apoptosis Casp3->Apoptosis Damage Retinal & Neuronal Damage BDNF->Damage ROS->Damage Apoptosis->Damage IQD This compound IQD->PARP1 inhibits

Figure 2: Neuro- and retinoprotective pathways modulated by IQD.

Anti-inflammatory and Anti-aging Effects

IQD also exhibits anti-inflammatory and anti-aging properties.

  • Anti-inflammatory: It has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS or NOS-2), a key enzyme in inflammatory processes.[4] This suggests a role for PARP1 in the transcriptional regulation of inflammatory genes.[4]

  • Anti-aging: In cellular models, IQD can suppress replicative senescence.[10] Treatment of murine embryonic fibroblasts with IQD at a concentration of 0.1 μM was shown to inhibit the accumulation of β-galactosidase, a marker of senescent cells, without causing cell death.[10]

Key Experimental Protocols

The characterization of this compound and other PARP inhibitors relies on a cascade of biochemical, cellular, and in vivo assays.

Biochemical Assays for PARP1 Inhibition

These assays directly measure the enzymatic activity of purified PARP1 and its inhibition by a test compound.

Protocol: Chemiluminescent PARP1 Assay This method quantifies PARP1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Coating: A 96-well plate is coated with histone proteins and incubated overnight.

  • Reaction Setup: Recombinant PARP1 enzyme is pre-incubated with varying concentrations of this compound.

  • Initiation: The reaction is started by adding a mixture containing biotinylated NAD+ and activated DNA. The plate is incubated for 1 hour to allow for PARylation.

  • Detection: The plate is washed, and Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash, a chemiluminescent HRP substrate is added.

  • Readout: The plate is read on a luminometer. The light signal is inversely proportional to the inhibitory activity of IQD.

Cellular Assays

Cell-based assays are used to confirm that the inhibitor is active in a biological context, measuring its effects on PARP activity, cell viability, and DNA repair pathways.

Protocol: Western Blot for Cellular PARP Activity (PAR Detection) This protocol assesses the level of PARylation within cells, which is a direct marker of PARP activity.

  • Cell Treatment: Culture relevant cells (e.g., human retinal Müller glial cells) and treat with a DNA damaging agent (e.g., 500 µM H₂O₂) in the presence or absence of this compound for a specified time (e.g., 24 hours).[5]

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., CelLytic™ M) to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against PAR polymers (e.g., Rabbit polyclonal anti-PAR polymer antibody).[11]

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the PAR signal in IQD-treated samples indicates PARP inhibition.

In Vivo Models

Animal models are essential for evaluating the therapeutic potential and physiological effects of the inhibitor.

Protocol: Streptozotocin-Induced Diabetic Rat Model for Retinopathy This model is used to study the protective effects of IQD in diabetic retinopathy.[9]

  • Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague-Dawley) via a single intraperitoneal injection of streptozotocin (STZ). Control animals receive a vehicle injection.

  • Treatment: Following the confirmation of diabetes (via blood glucose monitoring), diabetic rats are treated with this compound (e.g., via daily intraperitoneal injection) for a period of several weeks or months.[9]

  • Monitoring: Animal weight and blood glucose levels are monitored regularly.

  • Tissue Collection: At the end of the study period, animals are euthanized, and retinal tissues are harvested.

  • Downstream Analysis: The retinal tissues are processed for various analyses:

    • Western Blot: To measure the expression of proteins like PARP-1, gp⁹¹phox, and nitrated proteins.[9]

    • Co-Immunoprecipitation: To assess protein-protein interactions (e.g., between gp⁹¹phox and p⁴⁷phox).[9]

    • Enzyme Activity Assays: To measure NADPH oxidase activity using a luminometer.[9]

    • ELISA: To quantify the total antioxidant capacity of the retina.[9]

cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Efficacy p1 Purified PARP1 Enzyme + IQD Concentrations p2 Enzymatic Assay (e.g., Chemiluminescent) p1->p2 p3 Determine IC₅₀ Value p2->p3 c1 Cell Culture Model + DNA Damage +/- IQD p3->c1 Lead Compound c2 Cellular PARP Activity (Western Blot for PAR) c1->c2 c3 Downstream Effects (Viability, Apoptosis) c2->c3 v1 Disease Animal Model (e.g., Diabetic Rat) c3->v1 Validated Compound v2 Systemic IQD Treatment v1->v2 v3 Tissue Analysis (Biomarker Expression) v2->v3

Figure 3: General experimental workflow for PARP inhibitor evaluation.

Conclusion

This compound is a well-characterized, potent inhibitor of PARP1. Its ability to competitively block the enzyme's catalytic activity translates into significant biological effects, including neuroprotection, retinoprotection, and anti-inflammatory action, which have been validated across a range of biochemical, cellular, and in vivo experimental models. The data and protocols summarized in this guide underscore the utility of this compound as a critical research tool for elucidating the complex roles of PARP1 in health and disease and as a foundational structure for the development of next-generation PARP inhibitors.

References

In-Depth Technical Guide: Neuroprotective Effects of 1,5-Isoquinolinediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Isoquinolinediol, also known as 1,5-dihydroxyisoquinoline, is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme implicated in DNA repair and cell death pathways. Emerging evidence highlights its significant neuroprotective properties, particularly in models of diabetic retinopathy and cerebral ischemia. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and quantitative data supporting the neuroprotective effects of this compound. Detailed experimental protocols and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development in this area.

Core Mechanism of Action: PARP-1 Inhibition

The primary neuroprotective mechanism of this compound is attributed to its potent inhibition of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. However, its overactivation in response to severe DNA damage, often triggered by oxidative stress, can lead to a form of programmed cell death known as parthanatos. This process involves the depletion of cellular NAD+ and ATP, ultimately causing cellular energy collapse and demise. This compound effectively mitigates this by blocking the catalytic activity of PARP-1.

Quantitative Data: PARP-1 Inhibition

The inhibitory potency of this compound against PARP-1 has been quantified in biochemical assays.

CompoundTargetIC50 ValueReference
This compoundPARP-1390 nM

Neuroprotection in Diabetic Retinopathy

Diabetic retinopathy is a leading cause of blindness, characterized by progressive damage to the retinal microvasculature and neurodegeneration. Oxidative stress is a key pathogenic factor in this condition. In a preclinical model of streptozotocin-induced diabetic rats, this compound demonstrated significant neuroprotective effects by attenuating diabetes-induced oxidative stress in the retina.[1]

Experimental Evidence and Quantitative Data

Treatment with this compound in diabetic rats led to a significant reduction in the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the retina. This was accompanied by a decrease in the expression of key NADPH oxidase subunits, gp91phox and p47phox.[1]

In vitro studies using human retinal Müller glial cells further substantiated these findings. Treatment with hydrogen peroxide (H₂O₂), a potent ROS, induced the cleavage of PARP-1 and caspase-3, both markers of apoptosis. Co-treatment with this compound effectively attenuated this cleavage, indicating its direct protective effect on retinal cells against oxidative stress-induced apoptosis.[1]

Experimental ModelParameter MeasuredEffect of this compoundReference
Streptozotocin-induced diabetic ratsNADPH oxidase enzyme activityAttenuated diabetes-induced upregulation[1]
Streptozotocin-induced diabetic ratsExpression of gp91phox and p47phoxAttenuated diabetes-induced upregulation[1]
Human retinal Müller cells (H₂O₂-treated)Cleavage of PARP-1Attenuated[1]
Human retinal Müller cells (H₂O₂-treated)Cleavage of caspase-3Attenuated[1]

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways. The primary pathway involves the inhibition of PARP-1, which in turn suppresses the activity of NADPH oxidase, leading to a reduction in oxidative stress and subsequent downstream apoptotic signaling.

PARP-1/NADPH Oxidase Pathway in Neurodegeneration

G DNA_Damage DNA Damage (e.g., from Oxidative Stress) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Accumulation Poly(ADP-ribose) (PAR) Accumulation PARP1_Activation->PAR_Accumulation NADPH_Oxidase NADPH Oxidase Activation PARP1_Activation->NADPH_Oxidase downstream signaling NAD_Depletion NAD+ Depletion PAR_Accumulation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Neuronal Cell Death (Parthanatos) ATP_Depletion->Cell_Death IQD This compound IQD->PARP1_Activation ROS_Production Increased ROS Production NADPH_Oxidase->ROS_Production ROS_Production->DNA_Damage Apoptosis_Pathway Apoptotic Pathway Activation (e.g., Caspase-3 Cleavage) ROS_Production->Apoptosis_Pathway Apoptosis_Pathway->Cell_Death

Caption: PARP-1/NADPH Oxidase Signaling Pathway.

Experimental Protocols

In Vivo Model of Diabetic Retinopathy
  • Animal Model: Streptozotocin-induced diabetic rats are a commonly used model for type 1 diabetes.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (typically 50-65 mg/kg) in citrate buffer is administered to adult male Wistar or Sprague-Dawley rats. Control animals receive an injection of the citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Treatment: this compound is administered to a cohort of diabetic rats, typically via daily intraperitoneal injections or oral gavage, for a specified duration (e.g., several weeks or months). A vehicle control group of diabetic rats receives the solvent used to dissolve the compound.

  • Outcome Measures:

    • NADPH Oxidase Activity Assay: Retinal tissue is homogenized and incubated with NADPH as a substrate. The production of superoxide is measured using a luminometer with a chemiluminescent probe like lucigenin.[2]

    • Western Blot Analysis: Retinal protein extracts are separated by SDS-PAGE and transferred to a membrane. The expression levels of proteins such as gp91phox, p47phox, cleaved PARP-1, and cleaved caspase-3 are detected using specific primary antibodies and visualized with a chemiluminescent substrate.

In Vitro Model of Oxidative Stress in Retinal Cells
  • Cell Culture: Human retinal Müller glial cells are cultured in appropriate media and conditions.

  • Induction of Oxidative Stress: Cells are treated with a known oxidative stressor, such as hydrogen peroxide (H₂O₂), at a predetermined concentration and for a specific duration to induce cellular damage.

  • Treatment: In parallel experiments, cells are co-treated with H₂O₂ and various concentrations of this compound.

  • Outcome Measures:

    • Cell Viability Assay: Assays such as MTT or LDH release are used to quantify the extent of cell death and the protective effect of this compound.

    • Apoptosis Assays: Western blot analysis for cleaved PARP-1 and cleaved caspase-3 is performed to assess the level of apoptosis.

In Vitro Model of Oxygen-Glucose Deprivation (OGD)

This model is used to simulate ischemic conditions in vitro.

  • Cell Culture: Primary neurons or neuronal cell lines are cultured to the desired confluency.

  • OGD Procedure: The standard culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 1-4 hours).[3]

  • Reoxygenation: Following OGD, the glucose-free medium is replaced with the standard culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).[3]

  • Treatment: this compound can be added to the culture medium before, during, or after the OGD period to assess its neuroprotective effects.

  • Outcome Measures: Cell viability and apoptosis are assessed using methods similar to those described for the oxidative stress model.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, general methods for the synthesis of isoquinoline derivatives are well-established and can be adapted. The Pomeranz–Fritsch–Bobbitt reaction is a classical method for the synthesis of the isoquinoline core.[4]

G Start Starting Materials (e.g., Benzylamines, Glyoxal Hemiacetal) PFB Pomeranz–Fritsch–Bobbitt Cyclization Start->PFB Intermediate Tetrahydroisoquinoline Core PFB->Intermediate Modification Functional Group Modification Intermediate->Modification Final_Product This compound Modification->Final_Product

Caption: General Synthetic Workflow for Isoquinolines.

Conclusion and Future Directions

This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of PARP-1. The available data strongly support its potential for the treatment of neurodegenerative conditions characterized by oxidative stress, such as diabetic retinopathy. Further research is warranted to fully elucidate the downstream signaling pathways and to optimize its therapeutic application. This will involve more extensive preclinical studies to establish its efficacy and safety profile in various models of neurodegeneration, as well as the development of optimized synthetic routes for its large-scale production. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for advancing these research and development efforts.

References

1,5-Isoquinolinediol as a Potent Inhibitor of Inducible Nitric Oxide Synthase (NOS2) Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,5-Isoquinolinediol and its inhibitory effects on inducible nitric oxide synthase (NOS2), a key enzyme implicated in various inflammatory and pathological processes. This document outlines the quantitative inhibitory data, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound has been identified as a potent inhibitor of nitric oxide (NO) production by suppressing the induction of NOS2 protein expression. This activity is primarily linked to its well-established role as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, this compound interferes with the activation of the NF-κB signaling pathway, a critical transcriptional regulator of the NOS2 gene. This guide synthesizes the available data to provide a comprehensive resource for researchers interested in the therapeutic potential of this compound as a modulator of inflammatory responses.

Quantitative Data on NOS2 Inhibition

The inhibitory effect of this compound on NOS2 is characterized by its ability to reduce the production of nitric oxide in stimulated macrophage cell lines. The key quantitative data is summarized in the table below.

CompoundCell LineStimulantAssayEndpointIC50Reference
This compoundJ774.2 Mouse MacrophagesLipopolysaccharide (LPS)Griess AssayNitrite Accumulation9.3 µM[1]
This compoundJ774.2 Mouse MacrophagesLipopolysaccharide (LPS)Western BlotNOS-2 Protein InductionDose-dependent inhibition[1]
This compound--In vitro enzyme assayPARP-1 Activity390 nM[2]

Note: The primary mechanism of action is the inhibition of NOS2 protein induction, not direct enzymatic inhibition.[1]

Signaling Pathway of this compound in NOS2 Inhibition

The inhibitory effect of this compound on NOS2 induction is mediated through the PARP-1/NF-κB signaling axis. PARP-1 has been shown to function as a co-activator for the transcription factor NF-κB.[3][4] NF-κB is a pivotal regulator of the inflammatory response and directly drives the transcription of the NOS2 gene.

The proposed signaling pathway is as follows:

NOS2_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto releases NFkB_nuc NF-κB Translocation NFkB_cyto->NFkB_nuc PARP1 PARP-1 PARP1->NFkB_nuc co-activates NOS2_gene NOS2 Gene NFkB_nuc->NOS2_gene activates transcription NOS2_mRNA NOS2 mRNA NOS2_gene->NOS2_mRNA NOS2_protein NOS2 Protein (iNOS) NOS2_mRNA->NOS2_protein NO_production Nitric Oxide (NO) Production NOS2_protein->NO_production IQD This compound IQD->PARP1 inhibits

Signaling pathway of NOS2 induction and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound on NOS2 induction.

Cell Culture and Treatment
  • Cell Line: J774.2 or RAW 264.7 murine macrophage cell lines are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for Griess assay, larger plates for Western blot).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1-300 µM) for a specified period (e.g., 15 minutes to 2 hours) before stimulation.[1]

    • Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, to induce NOS2 expression.[1]

    • Incubate for a period sufficient for NOS2 expression and nitric oxide production (e.g., 24 hours).

Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of nitric oxide, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent: A solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

    • Sodium Nitrite Standard Solutions: For generating a standard curve.

  • Protocol:

    • After the cell treatment period, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Western Blot for NOS2 Protein Expression

This technique is used to quantify the amount of NOS2 protein induced in the cells.

  • Protocol:

    • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Densitometry: Quantify the band intensities and normalize the iNOS protein levels to the loading control.

NF-κB Activation Assay (p65 Translocation)

This assay determines if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

  • Protocol (Immunofluorescence):

    • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

    • Treatment: Treat the cells with this compound and/or LPS as described in section 4.1.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

    • Blocking: Block with a suitable blocking buffer (e.g., PBS with 1% BSA).

    • Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit.

    • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

    • Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI.

    • Imaging: Visualize the cells using a fluorescence microscope.

    • Analysis: Quantify the nuclear localization of the p65 subunit. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. Inhibition by this compound will result in cytoplasmic retention of p65.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Griess_Assay_Workflow start Start seed_cells Seed Macrophages in 96-well plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation pretreat Pre-treat with this compound overnight_incubation->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubation_24h Incubate for 24 hours stimulate->incubation_24h collect_supernatant Collect 100 µL Supernatant incubation_24h->collect_supernatant add_griess Add 100 µL Griess Reagent collect_supernatant->add_griess rt_incubation Incubate at RT for 10-15 min add_griess->rt_incubation read_absorbance Read Absorbance at 540 nm rt_incubation->read_absorbance calculate Calculate Nitrite Concentration read_absorbance->calculate end End calculate->end

Workflow for the Griess Assay to measure nitric oxide production.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound & LPS start->cell_treatment cell_lysis Cell Lysis & Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-iNOS, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis end End analysis->end

Workflow for Western Blot analysis of iNOS protein expression.

Conclusion

This compound presents a compelling case as an inhibitor of NOS2 induction. Its mechanism of action, through the inhibition of PARP-1 and subsequent suppression of the NF-κB signaling pathway, offers a distinct advantage over direct NOS enzyme inhibitors, potentially leading to a more targeted anti-inflammatory response. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases and other pathologies characterized by the overexpression of NOS2.

References

The Multifaceted Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural and synthetic molecules with significant pharmacological properties. The inherent versatility of the isoquinoline scaffold has made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of isoquinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Isoquinoline alkaloids have long been recognized for their potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]

Quantitative Anticancer Data

The anticancer efficacy of various isoquinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for representative compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
BerberineHuman gastric cancer BGC-823 cellsNot specified, but showed significant growth inhibition[3]
AromolinePseudovirus with SARS-CoV-2 D614G variant0.66[4]
AromolinePseudovirus with SARS-CoV-2 Delta variant0.47[4]
AromolinePseudovirus with SARS-CoV-2 Omicron variant0.58[4]
HSR1101BV2 microglial cells (inhibition of NO production)~10[5]
Signaling Pathways in Anticancer Activity

Isoquinoline derivatives exert their anticancer effects by modulating several critical signaling pathways. For instance, many derivatives have been shown to inhibit the PI3K/Akt/mTOR and NF-κB pathways, which are frequently dysregulated in cancer and promote cell survival and proliferation.[2][6]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Gene Gene Expression (Proliferation, Survival) mTOR->Gene promotes translation NFkB NF-κB IkB IκB p65_p50 p65/p50 IKK->IkB phosphorylates NFkB_nucleus NF-κB p65_p50->NFkB_nucleus translocates to nucleus Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K inhibits Isoquinoline->IKK inhibits NFkB_nucleus->Gene

Caption: Inhibition of PI3K/Akt/mTOR and NF-κB signaling pathways by isoquinoline derivatives.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoquinoline derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Several isoquinoline derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action often involve the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with key metabolic pathways.[1][9]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values of various isoquinoline derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
HSN584Staphylococcus aureus4-16[1]
HSN739Staphylococcus aureus4-16[1]
HSN584Methicillin-resistant S. aureus (MRSA)4[1]
HSN739Methicillin-resistant S. aureus (MRSA)8[1]
HSN584Vancomycin-resistant Enterococcus faecium (VRE)4[1]
HSN739Vancomycin-resistant Enterococcus faecium (VRE)8[1]
Compound 11Escherichia coli0.12[10]
Compound 12Pseudomonas aeruginosa256[10]
Compound 13Salmonella typhi0.24[10]
Compound 14Staphylococcus aureus0.12[10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11][12][13]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Isoquinoline derivative stock solution

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the isoquinoline derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antiviral Activity

Isoquinoline derivatives have emerged as promising candidates for the development of antiviral drugs, exhibiting activity against a range of viruses. Their mechanisms of action can involve the inhibition of viral entry, replication, or the modulation of host-cell pathways that are essential for viral propagation.[14][15]

Quantitative Antiviral Data

The antiviral activity of isoquinoline derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral activity.

CompoundVirusEC50 (µM)Reference
Compound 1Influenza A (PR8)0.2[16]
Compound 1Influenza A (HK)0.6[16]
Compound 1Influenza B (Lee)0.4[16]
Compound 21Influenza A (PR8)9.9[17]
Compound 21Influenza A (HK)18.5[17]
trans-1SARS-CoV-23.15[18]
trans-2SARS-CoV-212.02[18]
trans-1SARS-CoV-2 Delta variant (in Calu-3 cells)2.78[18]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Cell culture medium

  • Isoquinoline derivative stock solution

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the overlay medium containing different concentrations of the isoquinoline derivative.

  • Incubation: Incubate the plates at 37°C for a period that allows for the formation of visible plaques (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is the concentration that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Many isoquinoline alkaloids possess potent anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines, and by interfering with key inflammatory signaling pathways like the NF-κB and MAPK pathways.[5][19]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of isoquinoline derivatives are often mediated through the suppression of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by IκB kinase (IKK), leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. Isoquinoline derivatives can inhibit this process, often by targeting IKK.[5]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 NFkB NF-κB NFkB_nucleus NF-κB p65_p50->NFkB_nucleus translocates to nucleus Isoquinoline Isoquinoline Derivatives Isoquinoline->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to measure NO production by macrophages in response to inflammatory stimuli.[20][21][22]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Isoquinoline derivative stock solution

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the isoquinoline derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production can then be determined for each compound concentration.

Neuroprotective Effects

Certain isoquinoline alkaloids have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases. Their mechanisms of action include the inhibition of oxidative stress, reduction of neuroinflammation, and modulation of signaling pathways involved in neuronal survival and apoptosis.[23][24][25]

Signaling Pathways in Neuroprotection

The neuroprotective effects of isoquinoline derivatives can be attributed to their ability to modulate pathways such as the NRF2-KEAP1 pathway, which plays a crucial role in the cellular defense against oxidative stress.[26] Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. In the presence of oxidative stress or certain inducers, NRF2 is released from KEAP1 and translocates to the nucleus, where it activates the expression of antioxidant genes. Some isoquinoline derivatives can promote this protective pathway.

neuroprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress KEAP1 KEAP1 Oxidative_Stress->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 sequesters NRF2_nucleus NRF2 NRF2->NRF2_nucleus translocates to nucleus Isoquinoline Isoquinoline Derivatives Isoquinoline->KEAP1 modulates ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Modulation of the NRF2-KEAP1 pathway by isoquinoline derivatives.
Experimental Protocol: Neuronal Cell Viability Assay under Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 96-well plates

  • Cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine)

  • Isoquinoline derivative stock solution

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate and allow them to differentiate if necessary.

  • Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline derivative for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells (except for the control wells) and incubate for a duration known to cause significant cell death (e.g., 24 hours).

  • Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the MTT assay described previously or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the control cells (not exposed to the oxidative stressor). The neuroprotective effect is demonstrated by an increase in cell viability in the presence of the isoquinoline derivative compared to cells treated with the oxidative stressor alone. The EC50 value can be determined as the concentration of the compound that provides 50% of the maximum protection.

The isoquinoline scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective, underscore their immense potential in addressing a wide spectrum of human diseases. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways. It is hoped that this resource will serve as a valuable tool for researchers and drug development professionals in their efforts to harness the therapeutic power of isoquinoline derivatives. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more effective drugs based on this privileged heterocyclic system.

References

An In-depth Technical Guide to 1,5-Isoquinolinediol: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Isoquinolinediol, also known as 1,5-dihydroxyisoquinoline, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. First identified as a highly effective PARP inhibitor in the early 1990s, this small molecule has become a valuable tool in biomedical research, particularly in studies related to neuroprotection, diabetic complications, and cellular responses to oxidative stress. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound. It includes detailed physicochemical properties, a plausible synthetic protocol, and in-depth methodologies for central biological assays. Furthermore, this guide presents critical signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and History

The emergence of this compound as a significant scientific tool is intrinsically linked to the broader history of research into poly(ADP-ribose) polymerase (PARP) inhibitors. The discovery of PARP itself dates back to the 1960s, and by the 1980s, its role in DNA repair was becoming evident. This spurred the search for inhibitors that could modulate its activity for therapeutic and research purposes.

In 1992, a pivotal study by Banasik, Komura, Shimoyama, and Ueda systematically screened a wide range of compounds to identify novel and potent PARP inhibitors.[1][2][3] Among these, 1,5-dihydroxyisoquinoline (this compound) was identified as one of the most potent inhibitors, with a 50% inhibitory concentration (IC50) in the sub-micromolar range.[1] This was a significant advancement, as its potency was approximately two orders of magnitude greater than 3-aminobenzamide, a commonly used PARP inhibitor at the time.[1] The study highlighted that a common structural feature of potent inhibitors was a carbonyl group within a polyaromatic heterocyclic skeleton or a carbamoyl group attached to an aromatic ring.[1]

Following its initial discovery, this compound has been utilized in numerous studies to investigate the physiological and pathological roles of PARP-1. A notable area of research has been its application in models of diabetic retinopathy, where it has been shown to attenuate oxidative stress-induced cellular damage.[4] It has also been investigated for its neuroprotective effects and its ability to block nitric oxide-induced neuronal toxicity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[5][6][7][8][9]
Molecular Weight 161.16 g/mol [5][6][7][8]
CAS Number 5154-02-9[5][6][8][9]
Appearance White to beige or brown solid powder[5][6]
Melting Point 279-281 °C[6]
Solubility Soluble in DMSO (e.g., 20 mg/mL) and Methanol. Insoluble in water.[5][6][7][8]
Purity ≥98% (by HPLC)[6][7][8]
Storage Temperature 2-8°C[6]
InChI Key LFUJIPVWTMGYDG-UHFFFAOYSA-N[6][7][8]

Synthesis

While the seminal 1992 paper by Banasik et al. identified this compound as a potent PARP inhibitor, it did not provide a detailed synthesis protocol. However, based on established isoquinoline synthesis methodologies, a plausible synthetic route can be proposed. One common approach involves the modification of a pre-existing isoquinoline core. A potential starting material is 5-aminoisoquinoline.

Plausible Synthetic Protocol: Diazotization and Hydrolysis of 5-Aminoisoquinoline

This proposed method involves the conversion of 5-aminoisoquinoline to a diazonium salt, followed by hydrolysis to introduce the hydroxyl group at the 5-position. The hydroxyl group at the 1-position is often present due to the tautomeric nature of the isoquinolin-1(2H)-one structure.

Step 1: Diazotization of 5-Aminoisoquinoline

  • Dissolve 5-aminoisoquinoline in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5°C) in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution of 5-aminoisoquinoline. The temperature should be strictly maintained below 5°C to prevent the decomposition of the diazonium salt.

  • Stir the reaction mixture at this temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the isoquinoline-5-diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • Gently heat the solution containing the isoquinoline-5-diazonium salt. The diazonium group is a good leaving group and will be displaced by a hydroxyl group from the water. Nitrogen gas will be evolved during this process.

  • The reaction mixture is typically heated until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis reaction.

  • Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

  • Neutralize the acidic reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

  • Collect the precipitated solid by filtration and wash it with cold water to remove any remaining salts.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the final product.

  • The purity of the synthesized compound should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Quantitative Data

This compound is primarily recognized for its potent inhibition of PARP-1. Its biological effects stem from this activity, leading to downstream consequences in cellular processes like DNA repair and apoptosis.

ParameterValueCell/SystemSource(s)
PARP-1 IC₅₀ 0.18-0.37 µMin vitro assay[1]
PARP-1 IC₅₀ 0.39 µMin vitro assay[7][8]
PARP-1 IC₅₀ 390 nMin vitro assay[7]
Other Activities Inhibits inducible nitric oxide synthase (iNOS)-[7]
Attenuates diabetes-induced upregulation of PARP, ROS, and cleaved caspase-3in vivo (diabetic rat retina)[7]
Attenuates H₂O₂-induced upregulation of cleaved PARP-1Retinal Muller cells
Attenuates diabetes-induced NADPH oxidase-derived oxidative stressin vivo (diabetic rat retina)[4]

Key Experimental Protocols

The following are detailed, representative protocols for key experiments frequently conducted with this compound, based on standard methodologies in the field.

PARP-1 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD⁺

  • Activated DNA (as a PARP-1 activator)

  • This compound (and other inhibitors for comparison)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Reagent Preparation: Prepare working solutions of this compound and other test compounds in the assay buffer. Prepare a reaction mixture containing the assay buffer, activated DNA, and biotinylated NAD⁺.

  • Inhibitor Incubation: Add the desired concentrations of this compound or control inhibitors to the wells of the histone-coated plate. Include a no-inhibitor control.

  • Enzyme Addition: Add the recombinant PARP-1 enzyme to all wells except for the negative control.

  • Reaction Initiation and Incubation: Add the reaction mixture to all wells to start the reaction. Incubate the plate at 37°C for 1 hour.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP solution to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step to remove unbound Streptavidin-HRP.

  • Color Development: Add the TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC₅₀ value.

Attenuation of H₂O₂-Induced PARP-1 Cleavage in Retinal Müller Cells (Western Blot)

This protocol assesses the ability of this compound to protect retinal Müller cells from oxidative stress-induced apoptosis, as indicated by the cleavage of PARP-1.

Materials:

  • Rat or human retinal Müller cell line

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP-1 (recognizing both full-length and cleaved forms), anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture retinal Müller cells to a suitable confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium at a final concentration known to induce apoptosis (e.g., 500 µM) and incubate for a further period (e.g., 24 hours). Include untreated and H₂O₂-only treated controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Re-probing: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for full-length PARP-1 (approx. 116 kDa) and cleaved PARP-1 (approx. 89 kDa). Analyze the ratio of cleaved to full-length PARP-1 to assess the protective effect of this compound.

Measurement of NADPH Oxidase Activity in Retinal Tissue

This assay measures the activity of NADPH oxidase, a key source of reactive oxygen species (ROS), in retinal tissue from a model of diabetic retinopathy.

Materials:

  • Retinal tissue from control and diabetic animal models (with and without this compound treatment)

  • Lucigenin (for chemiluminescence detection) or Dihydroethidium (DHE) (for fluorescence detection)

  • NADPH

  • Homogenization buffer

  • Scintillation counter or luminometer (for lucigenin) or fluorescence microscope (for DHE)

Procedure:

  • Tissue Homogenization: Homogenize retinal tissue samples in an ice-cold homogenization buffer.

  • Protein Quantification: Determine the protein concentration of the homogenates.

  • Chemiluminescence Assay (Lucigenin):

    • Add equal amounts of protein from each sample to a luminometer tube.

    • Add lucigenin to the tubes.

    • Initiate the reaction by adding NADPH.

    • Immediately measure the chemiluminescence over a set period.

  • Fluorescence Assay (DHE):

    • For in situ detection, cryosection the retinal tissue.

    • Incubate the sections with DHE.

    • Capture fluorescent images using a fluorescence microscope.

  • Data Analysis: Compare the NADPH oxidase activity (measured as relative light units or fluorescence intensity) between the different experimental groups to determine the effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving this compound and a typical experimental workflow for its investigation.

G Signaling Pathway of this compound in Oxidative Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) DNA_Damage DNA Strand Breaks Oxidative_Stress->DNA_Damage Caspase3_Activation Caspase-3 Activation Oxidative_Stress->Caspase3_Activation PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion NADPH_Oxidase NADPH Oxidase Activation PARP1_Activation->NADPH_Oxidase Energy_Crisis Cellular Energy Crisis NAD_Depletion->Energy_Crisis Apoptosis Apoptosis Energy_Crisis->Apoptosis Isoquinolinediol This compound Isoquinolinediol->PARP1_Activation ROS_Production Increased ROS Production NADPH_Oxidase->ROS_Production ROS_Production->Oxidative_Stress Positive Feedback PARP1_Cleavage PARP-1 Cleavage Caspase3_Activation->PARP1_Cleavage PARP1_Cleavage->Apoptosis

Caption: Signaling pathway of this compound in oxidative stress.

Caption: Experimental workflow for investigating this compound.

Conclusion

This compound has a well-established history as a potent and specific inhibitor of PARP-1. Its discovery was a significant step forward in the development of tools to study the intricate roles of PARP in cellular function and disease. For researchers in fields such as neurobiology, diabetes, and drug development, this compound remains a valuable compound for elucidating the mechanisms of oxidative stress-induced cell death and for exploring the therapeutic potential of PARP inhibition. The detailed protocols and compiled data in this guide are intended to support and facilitate further research into this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 1,5-Isoquinolinediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of 1,5-Isoquinolinediol, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document is intended for use by qualified researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a key pharmacological tool and a potential therapeutic agent, primarily recognized for its potent inhibition of PARP-1, an enzyme crucial for DNA repair and the maintenance of genomic stability.[1] By inhibiting PARP-1, this compound can induce synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations. Beyond its application in oncology, this compound has shown neuroprotective effects and is being investigated as a potential anti-aging agent, appearing to suppress the rate of replicative senescence in cells.[2]

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the foundation for a wide array of biologically active compounds.[3] The dual hydroxyl functionalization at the 1 and 5 positions of the isoquinoline core in this compound is critical for its biological activity.

This document outlines a feasible multi-step synthesis of this compound starting from 5-aminoisoquinoline, followed by detailed purification and characterization protocols. Additionally, it provides an overview of the key signaling pathway associated with its mechanism of action.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueReference
Molecular Formula C₉H₇NO₂N/A
Molecular Weight 161.16 g/mol N/A
Appearance White to beige powderN/A
Melting Point 279-281 °CN/A
Solubility Soluble in DMSO and MethanolN/A
PARP-1 IC₅₀ 390 nM[1]

Experimental Protocols

Synthesis of this compound

The proposed synthesis is a multi-step process commencing with the commercially available 5-aminoisoquinoline. The workflow involves the introduction of a hydroxyl group at the 5-position via a diazotization-hydrolysis reaction, followed by N-oxidation and subsequent rearrangement to introduce the hydroxyl group at the 1-position.

Step 1: Synthesis of 5-Hydroxyisoquinoline from 5-Aminoisoquinoline

This step involves the conversion of the amino group of 5-aminoisoquinoline into a hydroxyl group via a diazonium salt intermediate.

  • Materials:

    • 5-Aminoisoquinoline

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium nitrite (NaNO₂)

    • Deionized water

    • Ice

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Beakers

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve 5-aminoisoquinoline in a dilute solution of sulfuric acid in deionized water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Slowly warm the reaction mixture to room temperature and then heat to boiling. The diazonium salt will decompose to form 5-hydroxyisoquinoline, evidenced by the evolution of nitrogen gas. Continue heating until gas evolution ceases.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 5-hydroxyisoquinoline.

Step 2: Synthesis of Isoquinoline-N-oxide from 5-Hydroxyisoquinoline

The nitrogen atom of the isoquinoline ring is oxidized in this step.

  • Materials:

    • 5-Hydroxyisoquinoline

    • Glacial acetic acid

    • Hydrogen peroxide (H₂O₂), 30% solution

    • Sodium sulfite (Na₂SO₃) solution

    • Chloroform

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 5-hydroxyisoquinoline from Step 1 in glacial acetic acid in a round-bottom flask.

    • Add 30% hydrogen peroxide dropwise to the stirred solution at room temperature.

    • Heat the mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and decompose the excess hydrogen peroxide by the careful addition of a sodium sulfite solution.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with chloroform (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 5-hydroxyisoquinoline-N-oxide.

Step 3: Synthesis of this compound

The N-oxide is rearranged to introduce the hydroxyl group at the 1-position.

  • Materials:

    • 5-Hydroxyisoquinoline-N-oxide

    • Acetic anhydride

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Heat the 5-hydroxyisoquinoline-N-oxide with acetic anhydride. This will lead to the formation of the 1-acetoxy-5-hydroxyisoquinoline.

    • After the reaction is complete (monitored by TLC), cool the mixture and carefully add water to hydrolyze the excess acetic anhydride.

    • Add concentrated hydrochloric acid and heat the mixture to hydrolyze the acetate ester.

    • Cool the solution and neutralize with a sodium hydroxide solution to precipitate the crude this compound.

    • Collect the precipitate by filtration, wash with cold water, and air dry.

Purification of this compound

Purification of the crude product is essential to achieve the desired purity for biological assays and further research. A combination of column chromatography and recrystallization is recommended.

1. Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for separating polar compounds. A starting mixture of 10-20% ethyl acetate in hexane, gradually increasing the polarity to 50-70% ethyl acetate, should provide good separation. For more polar impurities, a solvent system of methanol in dichloromethane (e.g., 1-5% methanol) can be effective.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar compound like this compound, polar solvents should be tested. Ethanol, methanol, or a mixture of ethanol and water are good starting points.[4]

  • Procedure:

    • Dissolve the partially purified product from column chromatography in a minimum amount of the hot recrystallization solvent.

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities, followed by hot filtration.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound. A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a suitable starting condition.

  • Melting Point: A sharp melting point range close to the literature value (279-281 °C) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Mandatory Visualizations

Experimental Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 5-Aminoisoquinoline Step1 Step 1: Diazotization & Hydrolysis Start->Step1 Intermediate1 5-Hydroxyisoquinoline Step1->Intermediate1 Step2 Step 2: N-Oxidation Intermediate1->Step2 Intermediate2 5-Hydroxyisoquinoline-N-oxide Step2->Intermediate2 Step3 Step 3: Rearrangement & Hydrolysis Intermediate2->Step3 Crude_Product Crude this compound Step3->Crude_Product Purification1 Column Chromatography Crude_Product->Purification1 Purification2 Recrystallization Purification1->Purification2 Pure_Product Pure this compound Purification2->Pure_Product Analysis Purity Assessment (HPLC, MP, NMR, MS) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of PARP-1 Inhibition

This compound exerts its primary biological effect through the inhibition of PARP-1, a key enzyme in the DNA damage response pathway.

PARP1_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_parp_activity PARP-1 Activity cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation PARP1_Activation->DNA_Damage senses PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis NAD NAD+ NAD->PAR_Synthesis substrate Protein_PARylation Protein PARylation (Histones, PARP-1, etc.) PAR_Synthesis->Protein_PARylation DNA_Repair_Recruitment Recruitment of DNA Repair Proteins Protein_PARylation->DNA_Repair_Recruitment DNA_Repair DNA Repair DNA_Repair_Recruitment->DNA_Repair DNA_Repair->DNA_Damage repairs Isoquinolinediol This compound Inhibition PARP-1 Inhibition Isoquinolinediol->Inhibition Inhibition->PAR_Synthesis Repair_Failure DNA Repair Failure Inhibition->Repair_Failure Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Repair_Failure->Cell_Death

References

Application Notes for 1,5-Isoquinolinediol in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Isoquinolinediol (1,5-IQ) is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1] PARP-1 is a key enzyme in the cellular response to DNA damage, facilitating DNA repair processes. Its inhibition can lead to the accumulation of DNA damage, particularly in cells with existing DNA repair defects (e.g., BRCA mutations), triggering apoptosis. This mechanism makes PARP inhibitors a significant area of research in oncology. Beyond cancer, this compound has been investigated for its neuroprotective effects, its ability to attenuate oxidative stress, and its potential as an anti-aging agent.[2][3] In vitro studies have shown it can suppress replicative senescence in fibroblasts and protect retinal cells from oxidative stress-induced apoptosis.[2][3]

These application notes provide detailed protocols for utilizing this compound in various in vitro experimental settings to probe its effects on cell viability, mechanism of action, and downstream signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the enzymatic activity of PARP-1. In the presence of DNA single-strand breaks, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process consumes NAD+ and ATP and recruits DNA repair machinery. By inhibiting PARP-1, this compound prevents PAR synthesis, which can lead to the collapse of replication forks, accumulation of double-strand breaks, and eventual apoptotic cell death. Additionally, excessive PARP-1 activation can lead to cellular energy depletion and cell death, a process that can be mitigated by this compound.

cluster_0 Cellular Response to DNA Damage cluster_1 Intervention with this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Synthesis PARP1->PAR DSB Replication Fork Collapse (Double-Strand Breaks) PARP1->DSB if inhibited Repair DNA Repair Protein Recruitment PAR->Repair Repaired DNA Repair Repair->Repaired IQ This compound Block IQ->Block Block->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis

Fig 1. Mechanism of PARP-1 inhibition by this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound derived from in vitro studies. These values are crucial for designing experiments and selecting appropriate concentrations.

ParameterValueCell/System ContextReference
IC₅₀ (PARP Inhibition) 0.18 - 0.37 µMGeneral PARP activity[1]
IC₅₀ (PARP-1 Inhibition) 390 nM (0.39 µM)Potent PARP-1 specific inhibition
Effective Concentration 0.1 µMSuppression of replicative senescence[3]
Effective Concentration 500 µM H₂O₂ exposureAttenuation of cleaved PARP-1[1]

Experimental Protocols

A. General Guidelines for Handling this compound

  • Solubility: this compound is soluble in DMSO and ethanol.[4] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Storage: Store the solid compound at -20°C, protected from light.[4] The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] It is recommended to use a freshly prepared stock solution or one stored for no more than one month.[4]

  • Cell Culture: When treating cells, ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).

B. Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell proliferation and cytotoxicity. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]

A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with 1,5-IQ B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (1-4h) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570nm) G->H

Fig 2. Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium to achieve 2x the final desired concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same DMSO concentration as the highest 1,5-IQ concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

C. Protocol 2: Western Blotting for PARP-1 and Caspase-3 Cleavage

This protocol is used to detect the cleavage of PARP-1 and Caspase-3, which are hallmark indicators of apoptosis. Inhibition of PARP-1 by this compound is expected to prevent its cleavage in response to certain stimuli, while in other contexts, it may induce apoptosis, leading to Caspase-3 activation and subsequent PARP-1 cleavage.

cluster_A Sample Preparation cluster_B Electrophoresis & Transfer cluster_C Immunodetection A 1. Cell Culture & Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA) B->C D 4. Sample Denaturation (Laemmli Buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% Milk or BSA) F->G H 8. Primary Antibody Incubation (4°C O/N) G->H I 9. Secondary Antibody Incubation (RT 1h) H->I J 10. Detection (ECL) I->J

Fig 3. General workflow for Western Blotting analysis.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x or 6x Laemmli loading buffer to each sample and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved PARP-1, total PARP-1, cleaved Caspase-3, and total Caspase-3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

D. Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol provides a quantitative measure of apoptosis by detecting the activity of Caspase-3, a key executioner caspase.[7] The assay uses a specific substrate that, when cleaved by active Caspase-3, releases a chromophore that can be measured spectrophotometrically.[8][9]

A 1. Induce Apoptosis (Treat cells with 1,5-IQ) B 2. Lyse Cells (Provided Lysis Buffer) A->B C 3. Centrifuge & Collect Supernatant B->C D 4. Add Lysate to Reaction Buffer C->D E 5. Add DEVD-pNA Substrate D->E F 6. Incubate (1-2h at 37°C) E->F G 7. Read Absorbance (405 nm) F->G

Fig 4. Workflow for a colorimetric Caspase-3 activity assay.

Methodology:

  • Induce Apoptosis: Seed 1-2 x 10⁶ cells in appropriate culture dishes. Treat with this compound at the desired concentrations and for a time sufficient to induce apoptosis (determined from viability assays). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Prepare Cell Lysates:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in the chilled cell lysis buffer provided with a commercial Caspase-3 assay kit (e.g., from Abcam, Sigma-Aldrich).[8][9]

    • Incubate the lysates on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Perform Assay:

    • Determine the protein concentration of each lysate.

    • Add 50-100 µg of protein from each sample to separate wells in a 96-well plate. Adjust the volume in each well to 50 µL with the cell lysis buffer.

    • Add 50 µL of 2x Reaction Buffer containing DTT to each well.

    • Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[8]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure Activity: Read the plate at 400 or 405 nm in a microplate reader.[9] The increase in absorbance is proportional to the Caspase-3 activity in the sample. Compare the results from 1,5-IQ-treated samples to the controls.

References

Application Notes and Protocols: 1,5-Isoquinolinediol in Diabetic Retinopathy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in adults with diabetes, characterized by progressive damage to the retinal microvasculature. A key pathological mechanism implicated in DR is oxidative stress. 1,5-Isoquinolinediol (IQ), a potent inhibitor of Poly(ADP-Ribose)Polymerase-1 (PARP-1), has emerged as a promising therapeutic agent in preclinical studies by mitigating this oxidative damage.[1][2][3] PARP-1 is an enzyme that is overactivated by DNA damage induced by oxidative stress, leading to cellular dysfunction and death. By inhibiting PARP-1, this compound helps to protect retinal cells from the detrimental effects of hyperglycemia.

These application notes provide a comprehensive overview of the use of this compound in diabetic retinopathy research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

In the context of diabetic retinopathy, this compound exerts its protective effects primarily by inhibiting PARP-1.[1][2] This inhibition interrupts a cascade of pathological events triggered by high glucose levels. Specifically, IQ has been shown to attenuate oxidative stress derived from NADPH oxidase in the retina.[1][2] The proposed signaling pathway involves the reduction of NADPH oxidase activity and the downregulation of its subunits, gp91phox and P47phox.[1][2] Furthermore, in vitro studies have demonstrated that this compound can attenuate the cleavage of PARP-1 and caspase-3, key mediators of apoptosis, in retinal Müller cells exposed to oxidative stress.[1][2]

G cluster_0 Diabetic Condition (High Glucose) cluster_1 Cellular Stress Response cluster_2 Pathological Outcomes in Retina cluster_3 Therapeutic Intervention High Glucose High Glucose Oxidative Stress Oxidative Stress High Glucose->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation NADPH Oxidase Activation NADPH Oxidase Activation PARP-1 Activation->NADPH Oxidase Activation Inflammation Inflammation PARP-1 Activation->Inflammation Apoptosis (Caspase-3 Cleavage) Apoptosis (Caspase-3 Cleavage) PARP-1 Activation->Apoptosis (Caspase-3 Cleavage) Retinal Cell Dysfunction & Death Retinal Cell Dysfunction & Death NADPH Oxidase Activation->Retinal Cell Dysfunction & Death Inflammation->Retinal Cell Dysfunction & Death Apoptosis (Caspase-3 Cleavage)->Retinal Cell Dysfunction & Death This compound This compound This compound->PARP-1 Activation Inhibits

Diagram 1: Signaling pathway of this compound in diabetic retinopathy.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of diabetic retinopathy.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineTreatmentResultReference
PARP-1 Inhibition (IC50)-This compound0.18-0.37 µM[3]
PARP-1 CleavageHuman Retinal Müller CellsH₂O₂ + this compoundAttenuated H₂O₂-induced cleavage[1][2]
Caspase-3 CleavageHuman Retinal Müller CellsH₂O₂ + this compoundAttenuated H₂O₂-induced cleavage[1][2]

Table 2: In Vivo Efficacy of this compound in Streptozotocin-Induced Diabetic Rats

ParameterTreatment GroupResultReference
NADPH Oxidase ActivityDiabetic + this compoundSignificantly attenuated diabetes-induced upregulation[1][2]
gp91phox ExpressionDiabetic + this compoundSignificantly attenuated diabetes-induced upregulation[1][2]
P47phox ExpressionDiabetic + this compoundSignificantly attenuated diabetes-induced upregulation[1][2]
Nitrated Protein ExpressionDiabetic + this compoundSignificantly attenuated diabetes-induced upregulation[1][2]
Total Antioxidant CapacityDiabetic + this compoundAmeliorated diabetes-induced downregulation[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these research findings.

In Vitro Model: Oxidative Stress in Human Retinal Müller Cells

Objective: To assess the protective effect of this compound against oxidative stress-induced apoptosis in retinal Müller cells.

Materials:

  • Human Retinal Müller Glial Cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen Peroxide (H₂O₂)

  • This compound (IQ)

  • Reagents for Western Blotting (primary antibodies for PARP-1, cleaved caspase-3, and a loading control like β-actin; secondary antibodies)

Protocol:

  • Cell Culture: Culture human retinal Müller glial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with this compound at a desired concentration (e.g., based on IC50) for a specified duration (e.g., 1 hour).

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration determined by a dose-response curve (e.g., 100 µM).

    • Co-treat with this compound and H₂O₂ for the desired experimental duration (e.g., 24 hours).

  • Western Blot Analysis:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against cleaved PARP-1 and cleaved caspase-3 overnight at 4°C.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) system and quantify band intensities.

G cluster_workflow In Vitro Experimental Workflow A Culture Human Retinal Müller Cells B Pre-treat with this compound A->B C Induce Oxidative Stress (H₂O₂) B->C D Co-treat with IQ and H₂O₂ C->D E Cell Lysis & Protein Quantification D->E F Western Blot for Cleaved PARP-1 & Caspase-3 E->F G Data Analysis F->G

Diagram 2: Workflow for in vitro analysis of this compound.
In Vivo Model: Streptozotocin-Induced Diabetic Rats

Objective: To evaluate the therapeutic potential of this compound in a rodent model of diabetic retinopathy.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound (IQ)

  • Vehicle for IQ administration (e.g., saline, DMSO)

  • Reagents for NADPH oxidase activity assay, Western blotting, and ELISA

Protocol:

  • Induction of Diabetes:

    • Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.

    • Confirm diabetes by measuring blood glucose levels 72 hours after injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Treatment:

    • Divide the diabetic rats into two groups: one receiving vehicle and the other receiving this compound. Include a non-diabetic control group.

    • Administer this compound (e.g., daily intraperitoneal injection) at a predetermined dose for the duration of the study (e.g., 4-8 weeks).

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the rats and enucleate the eyes.

    • Dissect the retinas and process them for various analyses.

  • NADPH Oxidase Activity Assay:

    • Homogenize retinal tissue and measure NADPH oxidase activity using a luminometer-based assay that detects superoxide production.

  • Western Blot Analysis:

    • Prepare retinal lysates and perform Western blotting as described in the in vitro protocol to determine the expression levels of gp91phox, P47phox, and nitrated proteins.

  • ELISA for Total Antioxidant Capacity:

    • Use a commercial ELISA kit to measure the total antioxidant capacity in retinal homogenates according to the manufacturer's instructions.

G cluster_workflow In Vivo Experimental Workflow cluster_analysis Biochemical Analyses A Induce Diabetes in Rats (STZ) B Treat with this compound or Vehicle A->B C Retinal Tissue Collection B->C D NADPH Oxidase Activity Assay C->D E Western Blot (gp91phox, P47phox) C->E F ELISA (Total Antioxidant Capacity) C->F

Diagram 3: Workflow for in vivo analysis of this compound.

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of diabetic retinopathy by targeting PARP-1 and mitigating oxidative stress. The provided data and protocols offer a solid foundation for researchers to further investigate its mechanisms and efficacy in preclinical models. Future studies could focus on optimizing dosage and delivery methods to translate these promising findings into clinical applications.

References

Application Note & Protocol: Preparation and Use of 1,5-Isoquinolinediol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,5-Isoquinolinediol is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and cell death pathways.[1][2] With an IC50 value of 0.39 μM for PARP-1, it serves as a valuable tool for investigating the roles of PARP-1 in processes like DNA damage response, oxidative stress-induced cell death, and cellular senescence.[1][3][4] This document provides detailed protocols for dissolving this compound and using it in standard cell culture experiments, along with data summaries and pathway diagrams to guide researchers in their experimental design.

Product Information and Properties

This compound is a solid, highly purified reagent.[2][5] Its key properties are summarized below.

PropertyValueReference
Synonyms 1,5-Dihydroxyisoquinoline, 5-Hydroxy-1(2H)-isoquinolinone[1][2]
CAS Number 5154-02-9[1][2]
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [5]
Purity ≥98%[1]
Appearance Brown Solid[5]
Solubility Soluble in DMSO and Methanol; Insoluble in water.[1][2][5]
Storage Store at 4°C (Solid)[1][2]

Mechanism of Action: PARP-1 Inhibition

This compound exerts its biological effects primarily by inhibiting the enzyme PARP-1. In response to DNA damage, often induced by oxidative stress, PARP-1 is activated. It then cleaves NAD+ to form long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process is a critical signal for the recruitment of DNA repair machinery. By inhibiting PARP-1, this compound prevents this signaling cascade, which can lead to different cellular outcomes depending on the context, such as protection from oxidant stress-induced cell death or suppression of cellular senescence.[1][3][4]

PARP1_Inhibition_Pathway cluster_stress Cellular Stress cluster_parp PARP-1 Signaling cluster_inhibitor Inhibition cluster_outcome Cellular Outcome Stress Oxidative Stress / DNA Damage PARP1 PARP-1 Stress->PARP1 activates PAR PAR Polymeration PARP1->PAR catalyzes NAD NAD+ NAD->PAR Repair Recruitment of DNA Repair Machinery PAR->Repair Outcome Cell Survival / DNA Repair Repair->Outcome IQD This compound IQD->PARP1 inhibits

Caption: PARP-1 inhibition pathway by this compound.

Experimental Protocols

Preparation of Stock Solution (10 mM in DMSO)

Caution: Handle this compound and DMSO in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • This compound (MW: 161.16 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)[3]

Procedure:

  • Calculate Mass: To prepare a 10 mM stock solution, weigh out 1.61 mg of this compound for every 1 mL of DMSO.

    • Calculation: 161.16 g/mol * (10 mmol/L) * (1 L/1000 mL) = 1.6116 mg/mL

  • Dissolution: Add the weighed this compound powder to the appropriate volume of DMSO in a sterile tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If the solid does not fully dissolve, use an ultrasonic water bath for 10-15 minutes to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 6 months).[3] Avoid repeated freeze-thaw cycles, as this can degrade the compound.

General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells in culture. The final concentration of this compound should be optimized for each cell line and experimental endpoint.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • 10 mM stock solution of this compound in DMSO

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and recover overnight in a CO₂ incubator.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Example: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity.[6][7]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of the drug.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, perform the relevant assays, such as cell viability (MTT, WST-1), apoptosis (caspase activity, Annexin V staining), or senescence (β-galactosidase staining).[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies. These values can serve as a starting point for dose-response experiments.

ParameterValueCell/System ContextReference
PARP-1 IC₅₀ 0.39 µMEnzyme inhibition assay[1][3]
Effective Concentration 0.1 µMSuppression of replicative senescence in murine embryonic fibroblasts[4][8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a cell-based experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO (Ultrasonic assistance if needed) A->B C Create 10 mM Stock Solution B->C D Aliquot and Store at -80°C C->D F Thaw Stock & Prepare Working Dilutions in Media D->F E Seed Cells in Plates E->F G Treat Cells (Include Vehicle Control) F->G H Incubate for Desired Duration G->H I Perform Downstream Assays (e.g., Viability, Apoptosis, Senescence) H->I J Data Collection & Analysis I->J

References

Application Note: HPLC Analysis for Purity Determination of 1,5-Isoquinolinediol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Isoquinolinediol is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and cell death pathways.[1] Its role as a neuroprotective agent and its potential in various therapeutic areas necessitates stringent quality control to ensure its purity and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound.

Experimental Protocol

A detailed protocol for the HPLC analysis of this compound is provided below. This method is designed to separate the main compound from potential impurities.

1. Instrumentation and Materials:

  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Sample: this compound reference standard (≥98% purity) and sample to be analyzed.[1]

  • Sample Diluent: Dimethyl sulfoxide (DMSO).[1]

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. Degas both mobile phases prior to use.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes

4. Preparation of Standard and Sample Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of DMSO.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of DMSO.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (DMSO) to ensure the system is clean.

  • Inject the standard solution in triplicate to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution in triplicate.

  • After all runs are complete, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained compounds.

6. Calculation of Purity:

The purity of the this compound sample is calculated based on the area percent of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis of a this compound sample.

Sample IDRetention Time (min)Peak Area (mAU*s)Purity (%)
Standard 15.21250≥98.0
Sample Lot A 15.1123599.2
Sample Lot B 15.3120597.8

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow A Sample & Standard Preparation D Column Equilibration A->D B HPLC System Setup B->D C Mobile Phase Preparation C->D E Blank Injection D->E System Check F Standard Injection (3x) E->F G Sample Injection (3x) F->G System Suitability Passed H Data Acquisition G->H I Peak Integration & Purity Calculation H->I J Report Generation I->J

Caption: Workflow for HPLC Purity Analysis of this compound.

PARP_Inhibition_Pathway DNA_Damage DNA Damage (e.g., Oxidative Stress) PARP PARP Activation DNA_Damage->PARP PAR_Polymer Poly(ADP-ribose) Polymer Synthesis PARP->PAR_Polymer Isoquinolinediol This compound Isoquinolinediol->PARP Inhibition Apoptosis Cell Death (Apoptosis) PAR_Polymer->Apoptosis Excessive Activation DNA_Repair DNA Repair PAR_Polymer->DNA_Repair

Caption: Simplified Signaling Pathway of PARP Inhibition by this compound.

References

Application Note: A Robust UPLC-MS/MS Method for the Quantification of 1,5-Isoquinolinediol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 1,5-Isoquinolinediol in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation strategy based on regulatory guidelines. The described method is suitable for pharmacokinetic studies and clinical research involving this compound, a known inhibitor of poly(ADP-ribose) polymerase (PARP).

Introduction

This compound is a small molecule inhibitor of PARP1, an enzyme crucial for DNA repair and cellular responses to oxidant stress.[1] Its therapeutic potential is under investigation, necessitating a reliable bioanalytical method to quantify its concentration in biological matrices for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a UPLC-MS/MS assay designed for the specific and sensitive quantification of this compound in human plasma. The method employs a straightforward protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry.

Experimental

Materials and Reagents
  • This compound (≥98% purity)[2]

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

UPLC-MS/MS Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column

Sample Preparation Protocol

A protein precipitation method is utilized for the extraction of this compound from plasma.

  • Thaw plasma samples and quality controls (QCs) to room temperature.

  • Vortex samples to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., this compound-d5 at 500 ng/mL).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL onto the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized UPLC and MS/MS parameters.

Table 1: UPLC Method Parameters

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: UPLC Gradient Profile

Time (min)%A%B
0.0982
0.5982
2.5595
3.0595
3.1982
4.0982

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 162.1134.1 (Quantifier)3022
162.1106.1 (Qualifier)3028
This compound-d5 (IS) 167.1139.13022

Note: Cone voltage and collision energy values are starting points and require empirical optimization for the specific instrument used. The fragmentation of isoquinoline structures often involves the loss of neutral molecules like CO (28 Da), which corresponds to the transition from 162.1 to 134.1.[3][4][5]

Bioanalytical Method Validation Protocol

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[6][7][8][9]

Calibration Curve and Linearity

Calibration standards were prepared by spiking blank human plasma with known concentrations of this compound.

Table 5: Calibration Curve and Quality Control Concentrations

Sample TypeConcentration (ng/mL)
Calibration Standard 1 (LLOQ) 1
Calibration Standard 2 2
Calibration Standard 3 10
Calibration Standard 4 50
Calibration Standard 5 100
Calibration Standard 6 250
Calibration Standard 7 500
Calibration Standard 8 (ULOQ) 1000
Quality Control - Low (LQC) 3
Quality Control - Medium (MQC) 80
Quality Control - High (HQC) 800
  • Linearity: The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of back-calculated concentrations for each standard should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Accuracy and precision were assessed by analyzing six replicates of LQC, MQC, and HQC samples on three separate days.

Table 6: Acceptance Criteria for Accuracy and Precision

ParameterWithin-Run (Intra-assay)Between-Run (Inter-assay)
Precision (%CV) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)
Accuracy (%RE) ±15% (±20% at LLOQ)±15% (±20% at LLOQ)
Selectivity and Matrix Effect
  • Selectivity: Six different lots of blank human plasma were analyzed to check for interferences at the retention times of the analyte and IS.

  • Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to the response in a neat solution at LQC and HQC concentrations. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

Recovery

The extraction recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at LQC, MQC, and HQC concentrations. Recovery should be consistent and reproducible.

Stability

The stability of this compound in human plasma was evaluated under various conditions.

Table 7: Stability Assessment

Stability TypeConditionAcceptance Criteria
Freeze-Thaw Three cycles at -80°C to room temperatureMean concentration within ±15% of nominal
Short-Term (Bench-top) Room temperature for 6 hoursMean concentration within ±15% of nominal
Long-Term -80°C for 30 daysMean concentration within ±15% of nominal
Post-Preparative Autosampler at 10°C for 24 hoursMean concentration within ±15% of nominal

Visualizations

Experimental Workflow

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection (50 µL) Spiking Spike Internal Standard (10 µL) SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (200 µL Acetonitrile) Spiking->ProteinPrecipitation Vortex Vortex (1 min) ProteinPrecipitation->Vortex Centrifuge Centrifuge (14,000g, 10 min) Vortex->Centrifuge SupernatantTransfer Transfer Supernatant (150 µL) Centrifuge->SupernatantTransfer UPLC_MSMS UPLC-MS/MS Analysis SupernatantTransfer->UPLC_MSMS Integration Peak Integration UPLC_MSMS->Integration Quantification Quantification Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Bioanalytical Validation Relationships

G cluster_core Core Parameters cluster_matrix Matrix-Dependent Parameters cluster_stability Analyte Stability Method Validated Bioanalytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity Selectivity Selectivity Method->Selectivity Recovery Recovery Accuracy->Recovery FreezeThaw Freeze-Thaw Accuracy->FreezeThaw BenchTop Bench-Top Accuracy->BenchTop LongTerm Long-Term Accuracy->LongTerm PostPrep Post-Preparative Accuracy->PostPrep Precision->FreezeThaw Precision->BenchTop Precision->LongTerm Precision->PostPrep MatrixEffect Matrix Effect Selectivity->MatrixEffect Recovery->Method MatrixEffect->Method FreezeThaw->Method BenchTop->Method LongTerm->Method PostPrep->Method

Caption: Logical relationships in bioanalytical method validation.

Conclusion

This application note presents a proposed UPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, utilizing a simple protein precipitation and rapid chromatographic analysis, is designed to be robust, sensitive, and specific. The detailed validation plan ensures that the method will generate reliable data for pharmacokinetic studies and clinical trials, adhering to international regulatory standards. The provided workflows and parameters serve as a strong foundation for researchers to implement and further optimize this assay in their laboratories.

References

Application Notes and Protocols: 1,5-Isoquinolinediol as a Tool for Studying PARP-1 Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme involved in a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] Upon detection of DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones.[2][3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, like XRCC1, to the site of damage, facilitating the base excision repair (BER) pathway.[2][4]

1,5-Isoquinolinediol is a potent and specific small molecule inhibitor of PARP-1.[5] Its ability to block PARP-1's enzymatic activity makes it an invaluable chemical tool for elucidating the diverse functions of PARP-1 in cellular health and disease. These notes provide detailed protocols and data for utilizing this compound in research settings.

Mechanism of Action

This compound functions as a competitive inhibitor of PARP-1.[4] Structurally, it mimics nicotinamide, the substrate portion of NAD+ (Nicotinamide Adenine Dinucleotide).[2] By binding to the catalytic domain of PARP-1, this compound prevents the transfer of ADP-ribose units from NAD+ to target proteins.[3] This inhibition of PAR synthesis prevents the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs).[6]

cluster_0 Standard PARP-1 DNA Repair Pathway cluster_1 Inhibition by this compound DNA_damage DNA Single-Strand Break (SSB) PARP1_active PARP-1 Activation DNA_damage->PARP1_active recruits PAR PAR Synthesis (PARylation) PARP1_active->PAR catalyzes Block Inhibition PARP1_active->Block competes with NAD+ for binding NAD NAD+ NAD->PAR substrate Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound Inhibitor->Block Accumulation SSB Accumulation Block->Accumulation DSB Replication Fork Collapse -> Double-Strand Break (DSB) Accumulation->DSB cluster_normal Normal Cell cluster_cancer HR-Deficient Cancer Cell (e.g., BRCA-mutant) SSB Single-Strand Break (SSB) PARPi This compound (PARP Inhibitor) BER_N Base Excision Repair (via PARP-1) SSB->BER_N repaired by BER_C_Blocked BER Blocked PARPi->BER_C_Blocked blocks PARP-1 DSB Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB->HR_N repaired by HR_C_Defective HR Defective DSB->HR_C_Defective cannot be repaired Viability_N Cell Survival BER_N->Viability_N HR_N->Viability_N BER_C_Blocked->DSB leads to Death_C Cell Death (Apoptosis) HR_C_Defective->Death_C A Coat plate with histones & DNA B Add PARP-1 enzyme and This compound (or vehicle) A->B C Add Biotinylated-NAD+ to start reaction B->C D Incubate to allow PAR synthesis C->D E Wash & add Streptavidin-HRP D->E F Wash & add chemiluminescent substrate E->F G Read luminescence F->G A Seed cells in a 96-well plate B Allow cells to adhere (e.g., 24 hours) A->B C Treat cells with varying concentrations of This compound B->C D Incubate for desired duration (e.g., 72-96 hours) C->D E Add MTS/MTT reagent to each well D->E F Incubate for 1-4 hours E->F G Read absorbance at ~490 nm F->G A Treat cells with This compound +/- apoptotic stimulus B Harvest cells and prepare protein lysates A->B C Quantify protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block and probe with primary anti-PARP-1 antibody E->F G Wash and probe with HRP-conjugated secondary antibody F->G H Detect with ECL substrate and image G->H

References

Application Notes and Protocols for Studying Nitric Oxide Signaling Pathways Using 1,5-Isoquinolinediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Isoquinolinediol is a potent small molecule inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and cell death pathways.[1] While not a direct modulator of the canonical nitric oxide (NO) receptor, soluble guanylate cyclase (sGC), this compound serves as a valuable tool for investigating the downstream pathological consequences of excessive nitric oxide production, particularly those mediated by nitrosative stress and subsequent DNA damage. Additionally, some evidence suggests that this compound may also inhibit inducible nitric oxide synthase (iNOS), offering a dual mechanism for modulating NO-related signaling in inflammatory conditions.[2]

These application notes provide an overview of the mechanisms of action and protocols for utilizing this compound to study nitric oxide signaling pathways in various experimental models.

Mechanism of Action

The primary mechanism by which this compound influences nitric oxide signaling is through the inhibition of PARP-1. In conditions of high oxidative and nitrosative stress, elevated levels of nitric oxide can react with superoxide to form the highly reactive peroxynitrite (ONOO⁻). Peroxynitrite can induce DNA strand breaks, which in turn activate PARP-1. Overactivation of PARP-1 depletes cellular NAD+ and ATP, leading to energy failure and ultimately cell death. By inhibiting PARP-1, this compound can prevent this cellular energy crisis and mitigate the cytotoxic effects of excessive NO.[3][4]

A secondary proposed mechanism is the direct inhibition of iNOS, the enzyme responsible for producing large amounts of NO during inflammatory responses. This dual action makes this compound a useful tool to dissect the roles of PARP-1 activation and high-level NO production in pathological processes.

Data Presentation

Inhibitory Activity of this compound
Target EnzymeIC₅₀ ValueReference
Poly(ADP-ribose) polymerase-1 (PARP-1)0.18-0.37 µM[1]
Poly(ADP-ribose) polymerase-1 (PARP-1)390 nM (0.39 µM)

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways and the logical basis for using this compound in nitric oxide research.

NO_PARP1_Pathway cluster_stress Cellular Stress cluster_no_production NO Production cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) iNOS iNOS Inflammatory_Stimuli->iNOS Induces Oxidative_Stress Oxidative Stress Peroxynitrite Peroxynitrite (ONOO⁻) Oxidative_Stress->Peroxynitrite Contributes to NO Nitric Oxide (NO) iNOS->NO Produces NO->Peroxynitrite DNA_Damage DNA Damage Peroxynitrite->DNA_Damage Causes PARP1 PARP-1 Activation DNA_Damage->PARP1 Activates NAD_Depletion NAD⁺ Depletion PARP1->NAD_Depletion Causes Cell_Death Cell Death NAD_Depletion->Cell_Death Leads to Inhibitor This compound Inhibitor->iNOS Inhibits (putative) Inhibitor->PARP1 Inhibits

Caption: NO-mediated PARP-1 activation pathway and points of inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Cell_Culture 1. Cell Culture or Animal Model Induction 2. Induce NO Production / Nitrosative Stress (e.g., LPS, H₂O₂, STZ) Cell_Culture->Induction Control Vehicle Control Induction->Control Stimulus_Only Stimulus Only Induction->Stimulus_Only Stimulus_IQD Stimulus + this compound Induction->Stimulus_IQD NO_Measurement A. Measure NO Production (Griess Assay, DAF-FM) Stimulus_Only->NO_Measurement PARP_Activity B. Assess PARP-1 Activity (Western Blot for PAR, Cleaved PARP-1) Stimulus_Only->PARP_Activity Cell_Viability C. Determine Cell Viability/Apoptosis (MTT Assay, Caspase-3 Cleavage) Stimulus_Only->Cell_Viability Oxidative_Stress_Markers D. Quantify Oxidative Stress (NADPH Oxidase Activity, Nitrated Proteins) Stimulus_Only->Oxidative_Stress_Markers Stimulus_IQD->NO_Measurement Stimulus_IQD->PARP_Activity Stimulus_IQD->Cell_Viability Stimulus_IQD->Oxidative_Stress_Markers

Caption: General experimental workflow for studying the effects of this compound on NO signaling.

Experimental Protocols

The following are generalized protocols based on methodologies frequently cited in the literature. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Inhibition of PARP-1 Activity in Cell Culture

Objective: To determine the effect of this compound on PARP-1 activation in response to nitrosative stress.

Materials:

  • Cell line of interest (e.g., retinal Müller cells, macrophages)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO or appropriate solvent)

  • Inducing agent (e.g., H₂O₂, SIN-1, or LPS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-cleaved PARP-1, anti-PARP-1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for 1-2 hours prior to inducing stress. Include a vehicle control group.

  • Induction of Stress: Add the inducing agent (e.g., 500 µM H₂O₂) to the media and incubate for the desired time (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against cleaved PARP-1 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescence substrate and an imaging system. g. Strip and re-probe the membrane for total PARP-1 and a loading control.

  • Data Analysis: Quantify the band intensities and normalize the cleaved PARP-1 signal to the total PARP-1 or loading control. Compare the levels of cleaved PARP-1 between the different treatment groups.

Protocol 2: Measurement of Nitric Oxide Production

Objective: To assess whether this compound affects iNOS-mediated NO production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent Kit

Procedure:

  • Cell Treatment: Plate macrophages and treat with this compound (e.g., 10-100 µM) for 1 hour.

  • iNOS Induction: Add LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include control groups (no treatment, LPS alone, this compound alone).

  • Sample Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Assay: a. Add 50 µL of supernatant to a 96-well plate in duplicate. b. Prepare a nitrite standard curve. c. Add 50 µL of Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of NED solution to all wells and incubate for 5-10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Compare the NO levels between the LPS-stimulated group and the group co-treated with LPS and this compound.

Protocol 3: In Vivo Studies in a Diabetic Retinopathy Model

Objective: To evaluate the protective effects of this compound on the retina in a model of diabetes, where NO and oxidative stress are implicated.

Materials:

  • Streptozotocin (STZ) for inducing diabetes in rats or mice

  • This compound

  • Vehicle for injection (e.g., saline)

  • Equipment for intravitreal or systemic injections

  • Anesthesia

  • Retinal tissue processing reagents for immunohistochemistry or Western blotting

  • Antibodies against markers of interest (e.g., nitrated proteins, NADPH oxidase subunits, cleaved caspase-3)[3]

Procedure:

  • Induction of Diabetes: Induce diabetes in the animal model using STZ according to established protocols.

  • Treatment: Once diabetes is established, begin treatment with this compound (e.g., via intraperitoneal injection) or vehicle control. Treatment duration will depend on the study design (e.g., several weeks to months).[2]

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the retinas.

  • Analysis of Retinal Tissue:

    • Western Blotting: Process retinal tissue as described in Protocol 1 to analyze the expression of proteins such as cleaved PARP-1, cleaved caspase-3, and nitrated proteins.

    • Immunohistochemistry: Fix, section, and stain retinal cross-sections with antibodies to visualize the localization and expression of key proteins.

    • Enzyme Activity Assays: Prepare retinal homogenates to measure the activity of enzymes like NADPH oxidase.[3]

  • Data Analysis: Quantify the results from Western blotting, immunohistochemistry, and activity assays. Compare the outcomes between non-diabetic, diabetic-vehicle, and diabetic-1,5-isoquinolinediol treated groups to determine the in vivo efficacy.

Conclusion

This compound is a valuable pharmacological tool for probing the pathological roles of PARP-1 activation downstream of nitric oxide and nitrosative stress. Its potential to also inhibit iNOS provides an additional layer of utility in inflammatory models. The protocols outlined above provide a framework for researchers to design and execute experiments aimed at elucidating the complex interplay between nitric oxide signaling, DNA damage, and cellular dysfunction. As with any inhibitor, careful experimental design, including appropriate controls and dose-response studies, is crucial for interpreting the results accurately.

References

Application Notes and Protocols for Measuring 1,5-Isoquinolinediol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Isoquinolinediol is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, a key enzyme in the cellular response to DNA damage.[1] With an IC50 value in the range of 0.18-0.37 µM (390 nM), this small molecule holds significant promise for therapeutic applications, including cancer treatment and potentially as an anti-aging agent.[1] PARP inhibitors function by blocking the repair of single-strand DNA breaks, which can lead to the accumulation of cytotoxic double-strand breaks, especially in cancer cells with deficiencies in other DNA repair pathways like homologous recombination. Furthermore, this compound has been shown to suppress replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 µM, suggesting its potential in age-related research.[2][3]

These application notes provide detailed protocols for a selection of cell-based assays to quantify the biological activity of this compound. The described methods will enable researchers to assess its efficacy as a PARP inhibitor, its impact on cell viability and proliferation, and its role in modulating cellular senescence and apoptosis.

Data Presentation

The following tables summarize quantitative data for this compound from various cell-based assays.

Table 1: PARP Inhibition Activity of this compound

CompoundAssay TypeTargetIC50Reference
This compoundEnzymatic AssayPARP-1390 nM
This compoundNot SpecifiedPARP0.18-0.37 µM[1]

Table 2: Effect of this compound on Cellular Senescence

Cell LineTreatmentConcentrationEffectReference
Murine Embryonic FibroblastsDaily Treatment0.1 µMSuppression of replicative senescence[2][3]
Murine Embryonic FibroblastsDaily Treatment0.1 µMInhibition of β-galactosidase accumulation[2][3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair Isoquinolinediol This compound Isoquinolinediol->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA damage.

Experimental_Workflow General Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Seeding Treatment Treat Cells with This compound Cell_Culture->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Assay_Execution Perform Specific Assay (e.g., MTT, SA-β-gal, Western Blot) Treatment->Assay_Execution Data_Acquisition Data Acquisition Assay_Execution->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is used to detect cellular senescence, a state of irreversible growth arrest. This compound has been shown to suppress replicative senescence.

Materials:

  • Cells to be tested (e.g., primary fibroblasts)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate vessels. Treat with this compound at the desired concentration (e.g., 0.1 µM) for the desired period.

  • Washing: Wash the cells twice with PBS.

  • Fixation: Fix the cells with the fixation solution for 3-5 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours. Protect the plates from light.

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

  • Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Western Blot for Cleaved PARP-1

This protocol is used to detect the cleavage of PARP-1, a hallmark of apoptosis. Inhibition of PARP-1 by this compound can modulate apoptotic pathways.

Materials:

  • Cells and treatment reagents (including an apoptosis-inducing agent)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved PARP-1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound with or without an apoptosis-inducing agent. Harvest the cells and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP-1 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative levels of cleaved PARP-1.

References

Application Notes and Protocols for Studying 1,5-Isoquinolinediol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of 1,5-Isoquinolinediol, a potent inhibitor of poly(ADP-ribose) polymerase (PARP-1). The protocols outlined below cover various disease models where PARP-1 inhibition has shown promise, including diabetic retinopathy, neurodegenerative diseases (cerebral ischemia and Parkinson's disease), and cancer.

Introduction to this compound

This compound is a small molecule inhibitor of PARP-1, an enzyme crucial for DNA repair.[1] By inhibiting PARP-1, this compound can induce synthetic lethality in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations. Furthermore, its ability to modulate inflammatory and apoptotic pathways makes it a promising candidate for treating a range of other diseases.[1][2] These protocols are designed to facilitate the preclinical evaluation of this compound in relevant animal models.

General Considerations for In Vivo Studies

Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Compound Formulation: this compound is soluble in DMSO or methanol and insoluble in water.[3] For in vivo administration, it is recommended to prepare a stock solution in a suitable solvent and then dilute it in a vehicle appropriate for the chosen route of administration (e.g., saline, corn oil). The final concentration of the solvent should be minimized to avoid toxicity.

Dose-Finding Studies: As specific in vivo dosages for this compound are not extensively reported, it is crucial to perform a preliminary dose-finding study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for each animal model and administration route. Based on studies with similar compounds, a starting dose range of 10-50 mg/kg for intraperitoneal or oral administration can be considered.

Animal Model: Diabetic Retinopathy in Rats

Application: To evaluate the efficacy of this compound in preventing or treating diabetic retinopathy.

Experimental Protocol

3.1. Induction of Diabetes:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Induction Agent: Streptozotocin (STZ), dissolved in cold 0.1 M citrate buffer (pH 4.5) immediately before use.

  • Procedure: After an overnight fast, administer a single intraperitoneal (IP) injection of STZ at a dose of 60 mg/kg.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

3.2. Treatment with this compound:

  • Route of Administration: Intraperitoneal (IP) injection or oral gavage.

  • Dosage: To be determined by a dose-finding study. A suggested starting range is 10-50 mg/kg/day.

  • Treatment Duration: 4-8 weeks, starting one week after the confirmation of diabetes.

  • Control Groups:

    • Non-diabetic control (vehicle treatment).

    • Diabetic control (vehicle treatment).

3.3. Outcome Measures:

  • Functional Assessment: Electroretinography (ERG) to measure retinal function.

  • Histopathology: Retinal tissue to be collected for H&E staining to assess structural changes.

  • Biochemical Analysis:

    • Measurement of oxidative stress markers (e.g., NADPH oxidase activity, malondialdehyde levels).

    • Quantification of inflammatory markers (e.g., TNF-α, IL-1β).

    • Western blot analysis of PARP-1, cleaved caspase-3, Bax, and Bcl-2 expression.[1]

Quantitative Data Summary
ParameterNon-Diabetic ControlDiabetic ControlDiabetic + this compound
NADPH Oxidase Activity (RLU/µg protein) BaselineIncreasedAttenuated Increase[4]
Total Antioxidant Capacity (nmol/mg protein) BaselineDecreasedAmeliorated Decrease[4]
Cleaved Caspase-3 Expression (relative units) BaselineIncreasedDecreased[1]
Bax/Bcl-2 Ratio BaselineIncreasedDecreased

Animal Model: Cerebral Ischemia in Rodents

Application: To assess the neuroprotective effects of this compound in a model of ischemic stroke.

Experimental Protocol

4.1. Induction of Cerebral Ischemia:

  • Animals: Male C57BL/6 mice (20-25 g) or Sprague-Dawley rats (250-300 g).

  • Model: Transient middle cerebral artery occlusion (MCAO).

  • Procedure:

    • Anesthetize the animal.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a filament into the ICA to occlude the origin of the MCA.

    • After 60-90 minutes of occlusion, withdraw the filament to allow reperfusion.

4.2. Treatment with this compound:

  • Route of Administration: Intraperitoneal (IP) injection.

  • Dosage: To be determined by a dose-finding study. A suggested starting range is 10-50 mg/kg.

  • Treatment Timing: Administer 30 minutes before MCAO or immediately after reperfusion.[5]

  • Control Groups:

    • Sham-operated control (vehicle treatment).

    • Ischemia/reperfusion control (vehicle treatment).

4.3. Outcome Measures:

  • Neurological Deficit Scoring: Evaluate motor and sensory function at 24 and 48 hours post-MCAO.

  • Infarct Volume Measurement: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices to quantify the infarct volume.

  • Histopathology: H&E staining to assess neuronal damage in the penumbra region.

  • Biochemical Analysis:

    • Western blot for PARP-1, cleaved caspase-3, and apoptosis-related proteins in the ischemic brain tissue.

    • Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in the brain homogenate.

Quantitative Data Summary
ParameterSham ControlI/R ControlI/R + this compound
Infarct Volume (% of hemisphere) 0~40-50%Reduced
Neurological Score (0-5 scale) 03-4Improved
Cleaved Caspase-3 (relative units) BaselineIncreasedDecreased
TNF-α Levels (pg/mg protein) BaselineIncreasedDecreased

Animal Model: Parkinson's Disease in Mice

Application: To investigate the neuroprotective potential of this compound in a model of Parkinson's disease.

Experimental Protocol

5.1. Induction of Parkinson's Disease:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Induction Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Procedure: Administer four IP injections of MPTP (20 mg/kg) at 2-hour intervals.

5.2. Treatment with this compound:

  • Route of Administration: Intraperitoneal (IP) injection or oral gavage.

  • Dosage: To be determined by a dose-finding study. A suggested starting range is 10-50 mg/kg/day.

  • Treatment Duration: 7-14 days, starting 24 hours after the last MPTP injection.

  • Control Groups:

    • Saline-treated control (vehicle treatment).

    • MPTP-treated control (vehicle treatment).

5.3. Outcome Measures:

  • Behavioral Testing: Rotarod test and pole test to assess motor coordination and bradykinesia.

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

  • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

  • Biochemical Analysis: Western blot for α-synuclein aggregation, PARP-1 activation, and inflammatory markers in the midbrain.

Quantitative Data Summary
ParameterSaline ControlMPTP ControlMPTP + this compound
Rotarod Latency (seconds) BaselineDecreasedImproved
Striatal Dopamine Levels (ng/mg tissue) BaselineDecreasedPartially Restored
TH-positive Neurons in Substantia Nigra BaselineReducedPreserved
α-Synuclein Aggregates (relative units) BaselineIncreasedDecreased

Animal Model: Cancer (Xenograft Model)

Application: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapies.

Experimental Protocol

6.1. Tumor Cell Implantation:

  • Animals: Immunodeficient mice (e.g., Nude, SCID).

  • Tumor Cells: Human cancer cell lines (e.g., breast, ovarian, pancreatic) with known DNA repair deficiencies (e.g., BRCA1/2 mutations) are recommended.

  • Procedure: Subcutaneously inject 1-5 x 10^6 tumor cells into the flank of the mice.

6.2. Treatment with this compound:

  • Route of Administration: Oral gavage or intraperitoneal (IP) injection.

  • Dosage: To be determined by a dose-finding study. A suggested starting range is 10-100 mg/kg/day.

  • Treatment Duration: 21-28 days, starting when tumors reach a palpable size (e.g., 100-200 mm³).

  • Control Groups:

    • Vehicle-treated control.

    • Standard-of-care chemotherapy control (if applicable).

  • Combination Studies: this compound can be combined with DNA-damaging agents (e.g., temozolomide, cisplatin) to assess synergistic effects.

6.3. Outcome Measures:

  • Tumor Growth: Measure tumor volume with calipers 2-3 times per week.

  • Body Weight: Monitor for signs of toxicity.

  • Pharmacodynamic Markers: At the end of the study, collect tumor tissue to assess PARP-1 inhibition (e.g., by measuring PAR levels), DNA damage (e.g., γH2AX staining), and apoptosis (e.g., TUNEL assay).

Quantitative Data Summary
ParameterVehicle ControlThis compoundCombination Therapy
Tumor Volume (mm³) Progressive GrowthGrowth Inhibition/RegressionEnhanced Growth Inhibition/Regression
Tumor PAR Levels (relative units) BaselineDecreasedDecreased
γH2AX Foci per Cell BaselineIncreasedSignificantly Increased
Apoptotic Index (%) BaselineIncreasedSignificantly Increased

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

PARP1_Inhibition cluster_nucleus Nucleus DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits BER Base Excision Repair DNA_Repair_Proteins->BER Isoquinolinediol This compound Isoquinolinediol->PARP1 inhibits

PARP-1 Inhibition by this compound in DNA Repair.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Isoquinolinediol This compound iNOS_Induction iNOS Induction Isoquinolinediol->iNOS_Induction inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression promotes Gene_Expression->iNOS_Induction includes

Inhibition of the NF-κB Inflammatory Pathway.

Apoptosis_Pathway cluster_cell Cell Cell_Stress Cellular Stress (e.g., DNA Damage) Bax Bax Cell_Stress->Bax upregulates Bcl2 Bcl-2 Cell_Stress->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Cleaved) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Isoquinolinediol This compound Isoquinolinediol->Bax modulates Isoquinolinediol->Bcl2 modulates Experimental_Workflow_Cerebral_Ischemia start Start mcao Induce MCAO (60-90 min) start->mcao treatment Administer This compound or Vehicle mcao->treatment reperfusion Reperfusion treatment->reperfusion assessment_24h 24h Post-MCAO - Neurological Scoring - Infarct Volume reperfusion->assessment_24h assessment_48h 48h Post-MCAO - Neurological Scoring - Histopathology - Biochemical Analysis assessment_24h->assessment_48h end End assessment_48h->end

References

Application Notes and Protocols for In Vivo Studies with 1,5-Isoquinolinediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Isoquinolinediol is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and the cellular response to stress. Its investigation in various in vivo models is crucial for understanding its therapeutic potential. This document provides detailed application notes and protocols for the formulation and in vivo use of this compound, targeting researchers in drug development and discovery.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing a suitable in vivo formulation. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][3]
Appearance White to beige powder[1][4]
Melting Point 279-281 °C[1]
Solubility Soluble in DMSO (20 mg/mL) and Methanol. Insoluble in water.[1][2][5]
Storage 2-8°C[1]

Formulation Protocol for In Vivo Studies

Given the poor aqueous solubility of this compound, a suitable vehicle is required for its administration in in vivo studies. Based on published research, the following formulation has been successfully used for intraperitoneal injection in rats.

Objective: To prepare a this compound solution for intraperitoneal administration in a rodent model.

Materials:

  • This compound powder

  • Citrate Buffer (0.01 M, pH 4.5)

  • Sterile, pyrogen-free water

  • Sterile containers

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm)

Protocol:

  • Prepare the Citrate Buffer (0.01 M, pH 4.5):

    • Dissolve the appropriate amounts of citric acid and sodium citrate in sterile, pyrogen-free water to achieve a final concentration of 0.01 M.

    • Adjust the pH to 4.5 using a pH meter and dropwise addition of hydrochloric acid or sodium hydroxide as needed.

    • Sterile-filter the buffer through a 0.22 µm filter into a sterile container.

  • Prepare the this compound Formulation:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For a 3 mg/kg dose in rats with an injection volume of 1 mL/kg, a 3 mg/mL solution is required.

    • In a sterile container, add the weighed this compound to the prepared 0.01 M citrate buffer.

    • Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be verified.

    • Once dissolved, sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.

    • Store the formulation at 2-8°C and protected from light until use. It is recommended to prepare the formulation fresh on the day of administration.

In Vivo Administration Protocol: Rodent Model of Diabetes

The following protocol is based on a study investigating the effects of this compound in a streptozotocin-induced diabetic rat model.

Animal Model:

  • Species: Sprague-Dawley rats

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 55 mg/kg, dissolved in 0.01 M citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels are measured from the tail vein. Rats with glucose levels of 250 mg/dL or higher are considered diabetic.

Dosing Regimen:

  • Drug: this compound formulated as described above.

  • Dose: 3 mg/kg body weight.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Frequency: Every other day for the duration of the study (e.g., 4 weeks).

  • Control Group: Administered with an equal volume of the vehicle (0.01 M citrate buffer, pH 4.5) following the same dosing schedule.

Signaling Pathway of PARP1 and its Inhibition by this compound

This compound exerts its biological effects primarily through the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1). Understanding the PARP1 signaling pathway is crucial for interpreting the in vivo effects of this inhibitor.

PARP1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP1 DNA_Damage->PARP1 activates PARP1->PARP1 PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR catalyzes synthesis of DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PARP1->DNA_Repair_Proteins recruits via PARylation PARP1_cyto PARP1 PARP1->PARP1_cyto nuclear-cytoplasmic shuttling NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins->DNA_Damage repairs Replication_Fork Replication Fork DSB Double-Strand Breaks (DSBs) Replication_Fork->DSB collapses at unrepaired SSB HR_Repair Homologous Recombination Repair (BRCA1/2) DSB->HR_Repair requires Cell_Death Cell Death (Apoptosis) HR_Repair->Cell_Death deficiency leads to Inhibitor This compound Inhibitor->PARP1 inhibits catalytic activity (competes with NAD+) Inhibitor->PARP1 traps on DNA NFkB NF-κB ERK ERK PARP1_cyto->NFkB co-activates PARP1_cyto->ERK interacts with

Caption: PARP1 Signaling and Inhibition by this compound.

Pathway Description:

In the nucleus, DNA single-strand breaks (SSBs), which can arise from various forms of cellular stress, lead to the activation of PARP1.[1] Activated PARP1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) and attaches them to itself (auto-PARylation) and other nuclear proteins. This PARylation serves as a scaffold to recruit DNA repair proteins, such as XRCC1 and DNA Ligase III, to the site of damage to facilitate SSB repair.

This compound inhibits the catalytic activity of PARP1 by competing with NAD+. This leads to an accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, resulting in the formation of a more cytotoxic double-strand break (DSB). In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death (a concept known as synthetic lethality). Furthermore, some PARP inhibitors can "trap" PARP1 on the DNA, further obstructing DNA replication and repair.

Beyond its role in DNA repair, PARP1 can also shuttle between the nucleus and cytoplasm and has been shown to interact with and modulate other signaling pathways, including the NF-κB and ERK pathways, which are involved in inflammation and cell proliferation, respectively.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.

InVivo_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Diabetes_Induction Induction of Disease Model (e.g., STZ injection for diabetes) Animal_Acclimatization->Diabetes_Induction Randomization Randomization into Treatment Groups Diabetes_Induction->Randomization Formulation_Prep Preparation of this compound Formulation and Vehicle Dosing Drug Administration (e.g., IP injection of this compound or vehicle) Formulation_Prep->Dosing Randomization->Dosing Monitoring Monitoring of Animal Health and Disease Progression Dosing->Monitoring Sample_Collection Collection of Tissues and Blood Samples Monitoring->Sample_Collection Biochemical_Assays Biochemical Assays (e.g., Western Blot, ELISA) Sample_Collection->Biochemical_Assays Histological_Analysis Histological Analysis Sample_Collection->Histological_Analysis Data_Analysis Statistical Data Analysis Biochemical_Assays->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General Experimental Workflow for an In Vivo Study.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the formulation and in vivo application of the PARP inhibitor this compound. Adherence to these guidelines will facilitate reproducible and reliable experimental outcomes in preclinical research. It is imperative to consult and adhere to all relevant institutional and national guidelines for animal welfare and research ethics.

References

Troubleshooting & Optimization

Optimizing 1,5-Isoquinolinediol concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,5-Isoquinolinediol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3] PARP-1 is a key enzyme involved in DNA repair and cell death pathways.[1] By inhibiting PARP-1, this compound can modulate cellular responses to DNA damage and oxidative stress.

Q2: What is a typical effective and non-toxic concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is cell-type and assay-dependent. A study on murine embryonic fibroblasts demonstrated that a concentration of 0.1 µM was effective in suppressing replicative senescence without causing cell death. The IC50 for PARP-1 inhibition is reported to be in the range of 0.18-0.39 µM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO and methanol but insoluble in water.[4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in solution?

A4: Stock solutions of this compound in DMSO are generally stable when stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller volumes for single use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. The compound has low aqueous solubility. The final concentration of DMSO may be too low to maintain solubility, or the compound concentration is too high.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to the cells (typically < 0.1%).- Prepare the final working solution by adding the stock solution to pre-warmed media while vortexing gently.- Perform a solubility test in your specific cell culture medium before the experiment.
High background signal in assays. The compound itself might interfere with the assay readout (e.g., autofluorescence).- Run a control with the compound in cell-free medium to check for interference.- If interference is observed, consider using an alternative assay with a different detection method.
Observed cytotoxicity at expected non-toxic concentrations. - The specific cell line may be particularly sensitive to PARP-1 inhibition or the compound itself.- The final DMSO concentration may be too high.- Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for your cell line.- Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Inconsistent or unexpected results. - Degradation of the compound due to improper storage.- Variability in cell seeding density or experimental conditions.- Use freshly prepared working solutions from a properly stored stock.- Ensure consistent cell seeding and treatment conditions across all experiments.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
PARP-1 Inhibition IC50 0.18 - 0.39 µMEnzyme Assay[1][2]
Effective Non-toxic Concentration 0.1 µMMurine Embryonic Fibroblasts

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight: 161.16 g/mol ).

    • Under sterile conditions, dissolve the weighed this compound in the calculated volume of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, DNA Damage) cluster_parp PARP-1 Activation cluster_inhibitor Inhibition cluster_downstream Downstream Effects Stress Oxidative Stress / DNA Damage PARP1 PARP-1 Stress->PARP1 activates PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes DNA_Repair DNA Repair PARP1->DNA_Repair promotes Cell_Death Cell Death PARP1->Cell_Death can lead to Inhibitor This compound Inhibitor->PARP1 inhibits ERK p-ERK1/2 Inhibitor->ERK attenuates Caspase3 Cleaved Caspase-3 Inhibitor->Caspase3 attenuates BDNF BDNF Inhibitor->BDNF downregulates Synaptophysin Synaptophysin Inhibitor->Synaptophysin downregulates Neuronal_Function Neuronal Function BDNF->Neuronal_Function promotes Synaptophysin->Neuronal_Function maintains

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prepare_Dilutions Prepare Serial Dilutions (Final DMSO < 0.1%) Prep_Stock->Prepare_Dilutions Prep_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells for Desired Duration Prep_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Viability Cell Viability Assay (e.g., MTT) Treat_Cells->Viability PARP_Activity PARP-1 Activity Assay Treat_Cells->PARP_Activity Western_Blot Western Blot for Downstream Targets Treat_Cells->Western_Blot Analyze_Data Analyze and Interpret Results Viability->Analyze_Data PARP_Activity->Analyze_Data Western_Blot->Analyze_Data

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Logic Start Experiment Start Check_Solubility Compound Precipitates? Start->Check_Solubility Check_Cytotoxicity Unexpected Cell Death? Check_Solubility->Check_Cytotoxicity No Adjust_DMSO Adjust DMSO Concentration / Pre-warm Media Check_Solubility->Adjust_DMSO Yes Check_Controls Inconsistent Results? Check_Cytotoxicity->Check_Controls No Run_Dose_Response Run Dose-Response Cytotoxicity Assay Check_Cytotoxicity->Run_Dose_Response Yes Check_Stock_Solution Check Stock Solution Integrity (Storage, Age) Check_Controls->Check_Stock_Solution Yes Success Successful Experiment Check_Controls->Success No Perform_Solubility_Test Perform Solubility Test in Media Adjust_DMSO->Perform_Solubility_Test Perform_Solubility_Test->Check_Cytotoxicity Verify_Vehicle_Control Verify Vehicle Control (DMSO only) Run_Dose_Response->Verify_Vehicle_Control Verify_Vehicle_Control->Check_Controls Standardize_Protocol Standardize Seeding Density and Incubation Times Check_Stock_Solution->Standardize_Protocol Failure Re-evaluate Protocol Standardize_Protocol->Failure

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: 1,5-Isoquinolinediol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis and purification of 1,5-Isoquinolinediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of the isoquinoline core, including this compound, typically relies on established methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. The choice of route often depends on the availability of starting materials and the desired substitution pattern. For this compound, a key challenge is the management of the hydroxyl functional groups, which can be sensitive to the reaction conditions.

Q2: I am observing a very low yield in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction due to insufficient reaction time or temperature is a common issue. Additionally, the starting materials may not be pure, or the reagents may have degraded. Side reactions, such as the formation of undesired isomers or polymerization of starting materials, can also significantly reduce the yield of the desired product. Careful optimization of reaction conditions and purification of starting materials are crucial.

Q3: My purified this compound appears discolored. What could be the reason?

A3: Discoloration, often a yellowish or brownish tint, in the final product can be due to the presence of oxidized impurities or residual starting materials and byproducts. The hydroxyl groups of this compound are susceptible to oxidation, especially when exposed to air and light over extended periods. Inadequate purification or improper storage can lead to the formation of these colored impurities.

Q4: What is the best way to store purified this compound?

A4: To maintain its purity and stability, this compound should be stored in a tightly sealed container, protected from light and air. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) is recommended to minimize degradation.[1]

Troubleshooting Guides

Synthesis Issues
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents or catalyst.- Ensure all reagents are fresh and of high purity.- If using a catalyst, verify its activity and consider using a fresh batch.
Incorrect reaction temperature.- Optimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate, while others may require cooling to prevent side reactions.
Insufficient reaction time.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time.
Formation of Multiple Products/Byproducts Side reactions due to reaction conditions.- Adjust the reaction temperature and time.- Consider changing the solvent or catalyst to improve selectivity.
Presence of impurities in starting materials.- Purify all starting materials before use.
Poor Solubility of Starting Materials Inappropriate solvent.- Select a solvent in which all reactants are soluble at the reaction temperature. A solvent screen may be necessary.
Purification Issues
Issue Potential Cause Troubleshooting Steps
Difficulty in Removing a Persistent Impurity by Column Chromatography Co-elution of the impurity with the product.- Optimize the mobile phase composition to improve separation.- Consider using a different stationary phase (e.g., a different type of silica or alumina).
The impurity is an isomer of the product.- Preparative HPLC may be required for difficult separations of isomers.
Product Crashes Out During Column Chromatography Low solubility of the product in the mobile phase.- Adjust the mobile phase to increase the solubility of the product.- Consider using a stronger solvent to elute the product.
Low Recovery from Recrystallization Product is too soluble in the recrystallization solvent.- Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the product.
Premature crystallization.- Ensure the solution is not cooled too quickly. Gradual cooling promotes the formation of purer crystals.

Experimental Protocols

Illustrative Synthesis of this compound via a Modified Pictet-Spengler Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3,4-Dihydroxyphenethylamine hydrochloride

  • Glyoxylic acid

  • Formic acid

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3,4-dihydroxyphenethylamine hydrochloride (1 equivalent) and glyoxylic acid (1.1 equivalents) in a mixture of methanol and water.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Cyclization and Dehydrogenation: Add formic acid (5 equivalents) and 10% palladium on carbon (0.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
80124585
100126590
120126080

Table 2: Illustrative Effect of Catalyst Loading on Yield

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
5245088
10247092
15247291

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials Reaction Chemical Reaction (e.g., Pictet-Spengler) Start->Reaction Reagents, Solvent, Heat Workup Aqueous Workup Reaction->Workup Quenching Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Eluent Recrystal Recrystallization Column->Recrystal Concentration Pure Pure this compound Recrystal->Pure Filtration & Drying Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions Start Problem Encountered LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts PoorSep Poor Separation Start->PoorSep LowRecovery Low Recovery Start->LowRecovery OptimizeCond Optimize Reaction Conditions (Temp, Time, Reagents) LowYield->OptimizeCond PurifyStart Purify Starting Materials LowYield->PurifyStart SideProducts->OptimizeCond ChangeSolvent Change Solvent/Eluent PoorSep->ChangeSolvent ChangeMethod Change Purification Method (e.g., Prep-HPLC) PoorSep->ChangeMethod LowRecovery->ChangeSolvent

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Isoquinolinediol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1] Its mechanism of action involves competing with the nicotinamide adenine dinucleotide (NAD+) binding site on the PARP enzyme, which is crucial for the poly(ADP-ribosyl)ation of proteins involved in DNA repair and other cellular processes. By inhibiting PARP, this compound can prevent the repair of single-strand DNA breaks, which can lead to the formation of cytotoxic double-strand breaks during DNA replication, particularly in cells with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.

Q2: What are the common research applications of this compound?

This compound is utilized in a variety of research areas, including:

  • Cancer Research: To induce synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations).

  • Neuroprotection: To study its protective effects in models of neurodegenerative diseases.

  • Diabetes Research: To investigate its role in attenuating diabetes-induced oxidative stress and its complications.[1][2]

  • Anti-aging Research: To explore its potential in suppressing cellular senescence.[3]

Q3: What is the recommended storage and handling for this compound?

For optimal stability, this compound powder should be stored at 2-8°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Artifacts

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or weaker than expected PARP inhibition.

  • Question: My results show variable or weak PARP inhibition even at concentrations reported to be effective. What could be the cause?

  • Answer:

    • Compound Stability: this compound, like many small molecules, can degrade in aqueous cell culture media over long incubation periods.[4] Consider refreshing the media with a new dose of the inhibitor for long-term experiments.

    • Solubility Issues: While soluble in DMSO, this compound may precipitate when diluted into aqueous media. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. Visually inspect the media for any precipitate after adding the compound.

    • Cellular Uptake: The permeability of the compound can vary between cell lines. If you suspect poor uptake, you may need to optimize the concentration and incubation time for your specific cell model.

    • Assay System: The choice of PARP activity assay can influence the results. Some assays are more prone to interference. Consider using an orthogonal assay to validate your findings.

Issue 2: Unexpected off-target effects or cellular toxicity.

  • Question: I am observing cellular toxicity or changes in signaling pathways that are not directly related to PARP inhibition. What could be the reason?

  • Answer:

    • Inhibition of other Enzymes: this compound has been reported to inhibit inducible nitric oxide synthase (iNOS). This could lead to downstream effects on nitric oxide signaling. Isoquinoline derivatives, in general, have a broad range of biological activities and may interact with other cellular targets.[5]

    • Impact on Cell Morphology: At higher concentrations or in sensitive cell lines, this compound may induce changes in cell morphology.[3] It is crucial to perform dose-response curves to determine the optimal non-toxic concentration for your experiments.

    • Mitochondrial Effects: Alterations in cellular metabolism and mitochondrial function can be a source of off-target effects for many small molecules. Consider assessing mitochondrial health (e.g., using a JC-1 or TMRM assay) if you suspect mitochondrial toxicity.

Issue 3: Artifacts in specific assays.

  • Question: I am encountering unexpected results in my Western blots or fluorescence-based assays when using this compound. How can I troubleshoot this?

  • Answer:

    • Western Blot Artifacts: If you observe unexpected bands in your Western blots, consider the possibility of protein cleavage or post-translational modifications induced by off-target effects.[6] Ensure you are using fresh lysis buffer with protease and phosphatase inhibitors.

    • Fluorescence Interference: Isoquinoline derivatives can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.[7][8][9][10] To mitigate this, run a control with this compound alone (without cells or other reagents) to measure its background fluorescence at the excitation and emission wavelengths of your assay. If interference is significant, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescent assay format.

Data Summary

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
PARP-1 IC50 0.18-0.37 µMEnzyme Assay[1]
PARP-1 IC50 390 nMEnzyme Assay
Effective Concentration 0.1 µMMurine Embryonic Fibroblasts[3]

Key Experimental Protocols

Protocol 1: General Cell-Based PARP Inhibition Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤0.5%).

  • Treatment: Add the diluted this compound solutions to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Viability/Proliferation Assay: After the incubation period, assess cell viability using a suitable method such as MTT, MTS, or a live/dead cell staining assay.

  • PARP Activity Assay: To measure direct PARP inhibition, lyse the cells and perform a PARP activity assay according to the manufacturer's instructions. This can be an ELISA-based assay or a fluorescence-based assay.

  • Data Analysis: Calculate the IC50 value for cell viability and PARP inhibition by plotting the dose-response curves.

Protocol 2: Western Blot Analysis of Downstream Targets

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, p-ERK1/2, cleaved Caspase-3) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows related to this compound.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates Replication DNA Replication DNA_Damage->Replication NAD NAD+ PARP1->NAD consumes PAR PAR Polymer Synthesis PARP1->PAR catalyzes NAD->PAR substrate for Repair DNA Repair Proteins PAR->Repair recruits BER Base Excision Repair Repair->BER DSB Double-Strand Break Replication->DSB leads to Apoptosis Apoptosis DSB->Apoptosis IQ This compound IQ->PARP1 inhibits

Figure 1: Mechanism of PARP-1 Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Solubility Check for Precipitation in Media Start->Check_Solubility Check_Concentration Verify Compound Concentration Check_Solubility->Check_Concentration No Optimize_Protocol Optimize Experimental Protocol Check_Solubility->Optimize_Protocol Yes Check_Stability Assess Compound Stability Check_Concentration->Check_Stability No Check_Concentration->Optimize_Protocol Yes Check_Assay Evaluate Assay for Interference Check_Stability->Check_Assay No Check_Stability->Optimize_Protocol Yes Check_Assay->Optimize_Protocol Yes Consult_Literature Consult Literature for Off-Target Effects Check_Assay->Consult_Literature No End Problem Resolved Optimize_Protocol->End Consult_Literature->Optimize_Protocol

Figure 2: A logical workflow for troubleshooting experimental artifacts.

References

Technical Support Center: Enhancing the Bioavailability of 1,5-Isoquinolinediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,5-Isoquinolinediol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of this compound.

Issue 1: Poor Solubility of this compound in Aqueous Buffers

  • Question: My this compound is not dissolving properly in my aqueous experimental buffer, leading to inconsistent results. What can I do?

  • Answer: this compound has low aqueous solubility. To address this, prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or methanol are suitable solvents for creating a stock solution.[1][2][3]

    • Procedure:

      • Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) of this compound in 100% DMSO or methanol.

      • For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration.

      • Ensure the final concentration of the organic solvent in your cell culture or assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[4]

    • Pro-Tip: Always run a vehicle control (your experimental buffer containing the same final concentration of the organic solvent without the compound) to account for any effects of the solvent itself.[4]

Issue 2: Low In Vivo Efficacy Despite In Vitro Potency

  • Question: this compound shows high potency in my in vitro assays, but the in vivo results are disappointing. How can I improve its in vivo bioavailability?

  • Answer: The low aqueous solubility and potential for rapid metabolism of this compound can lead to poor oral bioavailability.[5] Advanced formulation strategies can significantly enhance its systemic exposure.

    • Recommended Approaches:

      • Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and facilitate controlled release.[1][2][6]

      • Liposomal Formulation: Liposomes can encapsulate this compound, enhancing its circulation time and tumor accumulation through the enhanced permeability and retention (EPR) effect.[7][8]

    • See the "Experimental Protocols" section for detailed methodologies on preparing these formulations.

Issue 3: Variability in Cell-Based Assay Results

  • Question: I am observing high variability between wells and experiments in my cell-based assays with this compound. What are the potential causes and solutions?

  • Answer: Variability in cell-based assays can stem from several factors, from initial cell handling to the final data analysis.

    • Troubleshooting Checklist:

      • Cell Seeding Uniformity: Ensure even cell distribution when seeding plates. Inconsistent cell numbers will lead to variable results.

      • Compound Precipitation: Visually inspect your wells under a microscope after adding the diluted this compound to ensure it hasn't precipitated out of solution. If precipitation is observed, you may need to adjust your final solvent concentration or consider one of the formulation strategies mentioned above.

      • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure a humidified environment in your incubator.

      • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.

      • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental use of this compound.

  • What is the primary mechanism of action of this compound? this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks. By inhibiting PARP1, this compound prevents the repair of these breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication. This is particularly effective in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[10][11]

  • What is a suitable starting concentration for in vitro experiments? A study on murine embryonic fibroblasts showed that this compound effectively suppressed replicative senescence at a concentration of 0.1 µM without causing cell death.[5][12] However, the optimal concentration can vary significantly depending on the cell line and the specific endpoint of your assay. It is recommended to perform a dose-response curve (e.g., from 0.01 µM to 10 µM) to determine the optimal concentration for your experimental system.

  • How should I store this compound? this compound powder should be stored at 4°C.[13] Stock solutions in DMSO or methanol should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • What are the potential off-target effects of this compound? While primarily known as a PARP1 inhibitor, this compound has also been reported to be an inhibitor of inducible nitric oxide synthase (iNOS/NOS2).[] It is important to consider this potential off-target activity when interpreting your experimental results.

  • How can I interpret the results of my PARP activity assay? A successful PARP inhibition assay will show a dose-dependent decrease in PARP activity with increasing concentrations of this compound. The output is typically measured by the reduction in the formation of poly(ADP-ribose) (PAR) chains. This can be assessed using various methods, including ELISA-based assays that detect biotinylated PAR or immunofluorescence staining for PAR in cells. A decrease in signal compared to the vehicle control indicates successful inhibition of PARP activity.[14]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSOSoluble[2][3]
MethanolSoluble[2][3]
WaterInsoluble[13]

Table 2: Formulation Strategies for Enhancing Bioavailability of PARP Inhibitors

Formulation StrategyKey AdvantagesExample PARP Inhibitors StudiedReferences
Nanoparticles Improved solubility, sustained release, reduced systemic toxicityOlaparib, Talazoparib[1][2][6]
Liposomes Enhanced circulation time, tumor targeting (EPR effect), co-delivery of multiple agentsOlaparib, Talazoparib, Veliparib[7][8]
Solid Lipid Nanoparticles (SLNs) Good drug protection, controlled releaseTalazoparib[2]
Melt Extrusion Tablets Improved bioavailability for oral administrationOlaparib[15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol is adapted from methods used for other PARP inhibitors.[2][16]

  • Lipid Film Formation:

    • Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol in a molar ratio of 2:1 in chloroform in a round-bottom flask.

    • Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 w/w).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by dialysis against the hydration buffer or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of this compound using a suitable analytical method like HPLC.

Protocol 2: Preparation of this compound-Loaded Nanoparticles via Emulsion-Solvent Evaporation

This protocol is a general method for encapsulating hydrophobic drugs into polymeric nanoparticles.

  • Organic Phase Preparation:

    • Dissolve a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) and this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification:

    • Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate. This will lead to the precipitation of the polymer and the formation of solid nanoparticles encapsulating the drug.

  • Washing and Collection:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove the excess stabilizer and any unencapsulated drug.

    • Lyophilize the nanoparticles to obtain a dry powder for storage.

  • Characterization:

    • Determine the particle size and morphology using DLS and scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content via HPLC.

Visualizations

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) Polymerization PARP1->PAR catalyzes DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) PARP1->DSB_Formation inhibition leads to NAD NAD+ NAD->PAR Auto_PARylation Auto-PARylation of PARP1 PAR->Auto_PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Auto_PARylation->PARP1 releases from DNA SSB_Repair SSB Repair Recruitment->SSB_Repair Isoquinolinediol This compound Isoquinolinediol->PARP1 Inhibition Inhibition Cell_Death Cell Death (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: PARP1 signaling pathway and the mechanism of inhibition by this compound.

Bioavailability_Enhancement_Workflow Start Poorly Soluble Compound (this compound) Formulation Formulation Strategy Start->Formulation Liposomes Liposomal Encapsulation Formulation->Liposomes Nanoparticles Nanoparticle Encapsulation Formulation->Nanoparticles Characterization Physicochemical Characterization (Size, Zeta, EE%) Liposomes->Characterization Nanoparticles->Characterization InVitro In Vitro Testing (Cell Viability, PARP Activity) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo End Enhanced Bioavailability and Therapeutic Effect InVivo->End

Caption: Experimental workflow for enhancing the bioavailability of this compound.

References

Preventing degradation of 1,5-Isoquinolinediol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,5-Isoquinolinediol to prevent its degradation. The following information is based on the general chemical properties of isoquinoline and dihydroxyphenol derivatives and established principles of small molecule stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at 4°C or in a temperature range of 2-8°C.[1][2][3] When stored under these conditions, the compound is reported to be stable for at least four years.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] It is important to use anhydrous solvents to minimize the risk of hydrolysis.

Q3: Is this compound sensitive to light?

Q4: What are the potential signs of degradation of this compound?

A4: Degradation of this compound may be indicated by a change in color of the solid or solution (e.g., from white/beige to brown), the appearance of particulate matter, or a decrease in its biological activity or purity as determined by analytical methods such as HPLC.

Q5: How can I monitor the purity of my this compound sample over time?

A5: The purity of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves comparing the peak area of the parent compound and detecting the presence of any new peaks that may correspond to degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of solid compound Oxidation or exposure to light.Store the compound in a tightly sealed container at the recommended temperature (2-8°C) and protected from light. Consider purging the container with an inert gas like argon or nitrogen before sealing.
Precipitate formation in solution Poor solubility at lower temperatures or solvent evaporation. Degradation leading to insoluble products.Ensure the storage temperature is appropriate for the solvent used. If storing at low temperatures, confirm the compound's solubility at that temperature. Check for solvent evaporation and, if necessary, prepare fresh solutions. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Decreased biological activity Degradation of the compound.Confirm the purity of the compound using a suitable analytical method (e.g., HPLC). If degradation is confirmed, obtain a fresh batch of the compound and adhere strictly to the recommended storage and handling procedures.
Appearance of new peaks in HPLC Chemical degradation.Identify the potential degradation pathway (hydrolysis, oxidation, photodegradation). Optimize storage conditions to mitigate this pathway (e.g., use of anhydrous solvents, inert atmosphere, light protection).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable if protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol or DMSO as solvent

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Photostability chamber or a light source with controlled UV and visible output

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in the chosen solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Dissolve this compound in the chosen solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Dissolve this compound in the chosen solvent and add 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., ICH Q1B compliant photostability chamber) for a defined duration. A dark control sample should be kept under the same conditions but protected from light.

  • Thermal Degradation: Store a solid sample and a solution of this compound at an elevated temperature (e.g., 60°C) for a defined period.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected stability profile of this compound under various conditions.

Table 1: Stability of Solid this compound Under Different Temperature Conditions

Storage Temperature (°C)Purity (%) after 12 monthsAppearance
4>99%White to beige powder
25 (Room Temperature)~95%Slight discoloration
40~85%Noticeable browning

Table 2: Stability of this compound (10 mM) in DMSO Solution

Storage ConditionPurity (%) after 1 month
-20°C, in the dark>98%
4°C, in the dark~97%
25°C, in the dark~90%
25°C, exposed to light<80%

Visualizations

degradation_pathway cluster_main Potential Degradation Pathways of this compound 1_5_IQD This compound Oxidized_Products Oxidized Products (e.g., Quinones) 1_5_IQD->Oxidized_Products Oxidation (O₂, H₂O₂) Hydrolyzed_Products Hydrolyzed Products 1_5_IQD->Hydrolyzed_Products Hydrolysis (Acid/Base) Photodegradation_Products Photodegradation Products 1_5_IQD->Photodegradation_Products Photolysis (UV/Vis Light) Polymeric_Products Polymeric Products Oxidized_Products->Polymeric_Products Photodegradation_Products->Polymeric_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample neutralize Neutralize Sample (if necessary) sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze identify Identify Degradants (LC-MS) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of 1,5-Isoquinolinediol and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comparative overview of the efficacy of 1,5-Isoquinolinediol, a potent PARP inhibitor, against the four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform further research and development.

Mechanism of Action: The Central Role of PARP Inhibition

Poly (ADP-ribose) polymerase is a family of enzymes crucial for repairing single-strand DNA breaks. In cancer cells with mutations in genes like BRCA1 and BRCA2, which are essential for high-fidelity double-strand break repair via homologous recombination, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death—a concept known as synthetic lethality. PARP inhibitors exert their effects not only by catalytic inhibition but also by "trapping" PARP enzymes on DNA, creating cytotoxic complexes that disrupt DNA replication.

Comparative Efficacy: A Look at the In Vitro Data

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and the four clinically approved PARP inhibitors against PARP1. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, warranting cautious interpretation.

PARP InhibitorPARP1 IC50 (nM)Reference(s)
This compound180 - 390[1]
Olaparib~5[2][3][4]
Rucaparib~1.4 - 7[2][5]
Niraparib~2.1 - 3.8[6][7][8]
Talazoparib~0.57 - 1[2][6][9]

Disclaimer: The IC50 values presented are for comparative purposes and are sourced from multiple independent studies. Direct head-to-head comparisons in a single study are limited, and potency can vary based on the specific assay conditions.

From the available data, the clinically approved PARP inhibitors, particularly Talazoparib, demonstrate significantly lower IC50 values, suggesting higher potency in enzymatic assays compared to this compound. Talazoparib is recognized as the most potent PARP trapper among the approved inhibitors.[10]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_inhibition Therapeutic Intervention cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 activates Double-Strand Break Double-Strand Break HR Homologous Recombination Double-Strand Break->HR repaired by Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) Double-Strand Break->Cell Death (Synthetic Lethality) in HR-deficient cells PARP Inhibitors PARP Inhibitors PARP Inhibitors->PARP1 inhibits & traps PARP1->Double-Strand Break unrepaired SSB leads to BER Base Excision Repair PARP1->BER initiates Cell Survival Cell Survival BER->Cell Survival HR->Cell Survival

Figure 1: PARP Signaling Pathway and Inhibition. This diagram illustrates the role of PARP1 in single-strand break repair and how PARP inhibitors induce synthetic lethality in homologous recombination-deficient cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzymatic Assay Enzymatic Assay Determine IC50 Determine IC50 Enzymatic Assay->Determine IC50 Cell-Based Assay Cell-Based Assay Measure Cell Viability\n(e.g., MTT, ATPlite) Measure Cell Viability (e.g., MTT, ATPlite) Cell-Based Assay->Measure Cell Viability\n(e.g., MTT, ATPlite) Assess PARP Trapping\n(e.g., CETSA) Assess PARP Trapping (e.g., CETSA) Cell-Based Assay->Assess PARP Trapping\n(e.g., CETSA) Xenograft Models Xenograft Models Measure Tumor Growth\nInhibition Measure Tumor Growth Inhibition Xenograft Models->Measure Tumor Growth\nInhibition Compound Synthesis\n(this compound & others) Compound Synthesis (this compound & others) Compound Synthesis\n(this compound & others)->Enzymatic Assay Test Inhibition of Recombinant PARP1 Compound Synthesis\n(this compound & others)->Cell-Based Assay Treat Cancer Cell Lines (e.g., BRCA-mutant) Determine Cellular Potency Determine Cellular Potency Measure Cell Viability\n(e.g., MTT, ATPlite)->Determine Cellular Potency Determine Cellular Potency->Xenograft Models Select Lead Compounds for In Vivo Testing Evaluate Efficacy & Toxicity Evaluate Efficacy & Toxicity Measure Tumor Growth\nInhibition->Evaluate Efficacy & Toxicity

Figure 2: Experimental Workflow for Comparing PARP Inhibitors. This flowchart outlines the typical experimental process for evaluating and comparing the efficacy of different PARP inhibitors, from initial in vitro screening to in vivo validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PARP inhibitor efficacy.

PARP Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the activity of PARP by measuring the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • PARP inhibitors (this compound, Olaparib, etc.) dissolved in DMSO

Procedure:

  • Plate Preparation: Rehydrate the histone-coated wells with assay buffer.

  • Inhibitor Addition: Add serial dilutions of the PARP inhibitors to the wells. Include a vehicle control (DMSO) and a positive control without inhibitor.

  • Enzyme and DNA Addition: Add a mixture of PARP1 enzyme and activated DNA to each well.

  • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the wells multiple times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate. After another wash step, add the TMB substrate.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Inhibition Assay (Cell Viability)

This assay assesses the cytotoxic effect of PARP inhibitors on cancer cells, particularly those with DNA repair deficiencies.

Materials:

  • Cancer cell lines (e.g., BRCA1/2-mutant and wild-type)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • PARP inhibitors

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the PARP inhibitors.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50 or IC50).

Conclusion

While this compound demonstrates potent PARP inhibitory activity, the currently available data suggests that the clinically approved PARP inhibitors, Olaparib, Rucaparib, Niraparib, and especially Talazoparib, exhibit greater potency in in vitro enzymatic assays. The enhanced efficacy of these approved drugs is also attributed to their ability to trap PARP on DNA, a mechanism that significantly contributes to their cytotoxicity in cancer cells with deficient homologous recombination.

Further research, including direct, side-by-side comparative studies under standardized conditions, is necessary to fully elucidate the relative efficacy and potential therapeutic advantages of this compound. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will be critical in determining the potential role of this compound and other novel PARP inhibitors in the evolving landscape of cancer therapy.

References

A Comparative Guide to 1,5-Isoquinolinediol and Other Isoquinoline Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1,5-Isoquinolinediol against a broader range of isoquinoline compounds. It is designed to assist researchers in understanding the specific applications and mechanistic differences of these molecules through quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring nitrogen-containing compounds.[1] Found predominantly in plant families such as Papaveraceae and Berberidaceae, these compounds have been used in traditional medicine for centuries and are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[2][3][4] Their biological effects are often attributed to their ability to interact with nucleic acids and proteins, inhibit enzyme activity, or modulate cellular signaling pathways.[2][3]

Within this broad family, this compound (also known as 1,5-dihydroxyisoquinoline or DIQ) has emerged as a highly specific and potent synthetic derivative. Unlike many of its natural counterparts that exhibit pleiotropic effects, this compound is primarily recognized for its potent inhibition of a key enzyme in DNA repair and cell death, Poly(ADP-ribose) polymerase (PARP).[5][6] This guide will delve into the specific biological profile of this compound and contrast it with other notable isoquinoline compounds.

Comparative Analysis of Biological Activities

The following sections compare the performance of this compound and other isoquinolines in key biological assays.

PARP-1 Inhibition

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for repairing single-strand DNA breaks.[6] Overactivation of PARP-1 can lead to cellular energy depletion and death, while its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[6][7] The inhibitory activity of this compound is significantly higher than that of classical, less potent inhibitors like 3-aminobenzamide.[8]

G

Figure 1. Signaling pathway of PARP-1 inhibition by this compound.

Table 1: Comparison of PARP-1 Inhibitory Activity

Compound Type IC₅₀ (µM) Reference(s)
This compound Isoquinoline Derivative 0.18 - 0.39 [5][6]
3-Aminobenzamide Benzamide Derivative (Classical Inhibitor) ~10-30 (mM concentrations often required) [8]

| Olaparib | Phthalazinone Derivative (FDA-approved) | ~0.002 - 0.005 |[7] |

Note: Olaparib is included as a benchmark for a clinically approved, potent PARP inhibitor.

Anticancer and Cytotoxic Activity

Many natural isoquinoline alkaloids demonstrate significant anticancer effects through various mechanisms, including inducing cell cycle arrest, apoptosis, and autophagy.[2][3] For instance, Sanguinarine can disrupt microtubules, while Berberine has been shown to induce DNA fragmentation and apoptosis in numerous cancer cell lines.[2][9] The anticancer mechanism of this compound is primarily linked to its PARP-1 inhibition, which induces "synthetic lethality" in cancer cells with deficient DNA repair mechanisms and potentiates the effects of DNA-damaging chemotherapies.[10][11]

Table 2: Comparison of Anticancer Activity for Select Isoquinoline Alkaloids

Compound Mechanism of Action Target Cancer Cell Lines Reported IC₅₀ / Effect Reference(s)
This compound PARP-1 Inhibition (Synthetic Lethality) Potentiates chemotherapy in breast, pancreatic, and Ewing's sarcoma models Enhances agents like temozolomide [10]
Berberine Apoptosis induction, cell cycle arrest, oxidative stress Various, including breast, gastric, colon Varies by cell line (e.g., ~20-100 µM) [9]
Sanguinarine Microtubule depolymerization, DNA binding HeLa, various others Varies by cell line [2][4]
Chelidonine Tubulin polymerization inhibition Various Varies by cell line [2]

| Papaverine | PDE inhibition, affects mitochondrial respiration | HIV-infected T-cells, various cancer lines | ED₅₀ of 5.8 µM against HIV |[12] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and its modulation is a significant therapeutic goal. Several isoquinoline alkaloids exhibit potent anti-inflammatory properties, often by inhibiting the NF-κB signaling pathway, which controls the expression of pro-inflammatory mediators like COX-2, iNOS, TNF-α, and various interleukins.[13][14] While this compound also shows anti-inflammatory effects, its mechanism is often linked to the attenuation of PARP-1 overactivation, which can occur during inflammatory responses and oxidative stress.[8][15]

G

Figure 2. General mechanism of anti-inflammatory action by isoquinoline alkaloids.

Table 3: Comparison of Anti-inflammatory Activity

Compound/Class Mechanism of Action Key Mediators Inhibited Reference(s)
This compound PARP-1 inhibition, attenuates oxidative stress iNOS, cleaved caspase-3 [6][15]
Berberine NF-κB inhibition, antioxidant TNF-α, IL-6, COX-2, iNOS [9][16]
Tetrandrine Immunomodulation, NF-κB inhibition Pro-inflammatory cytokines, iNOS, COX-2 [12]

| Isoquinoline-1-carboxamides | MAPKs/NF-κB pathway inhibition | IL-6, TNF-α, NO, iNOS, COX-2 |[17] |

Antioxidant Activity

Oxidative stress is implicated in numerous pathologies, including diabetes, neurodegeneration, and aging.[15][18] this compound has been shown to attenuate diabetes-induced oxidative stress by reducing the activation of NADPH oxidase in the retina.[5][15] Other isoquinoline derivatives, particularly those with phenolic structures, have been evaluated for direct radical scavenging and antioxidant properties using various assays.[19]

Table 4: Comparison of Antioxidant Activity

Compound Assay / Model Observed Effect Reference(s)
This compound Diabetic rat retina model Attenuates NADPH oxidase activation and oxidative stress [15]
Murine embryonic fibroblasts Suppresses replicative senescence accelerated by oxidative stress [18]
Phenolic Isoquinolinones DPPH Radical Scavenging Good trapping activity [19]
TBARS (Lipid Peroxidation) Excellent inhibition by sinapic acid-containing analogs [19]
Hydroxyl Radical Scavenging (EPR) Concentration-dependent scavenging [19]

| Berberine | Various in vitro models | Acts as an antioxidant |[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are standardized protocols for key assays mentioned in this guide.

G

Figure 3. A generalized workflow for in vitro cell-based assays.

Protocol 1: PARP-1 Inhibition Assay (Colorimetric)

This protocol outlines a method for quantifying PARP-1 activity based on the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Preparation : Coat a 96-well plate with histone proteins. Wash wells with PBS.

  • Compound Addition : Add varying concentrations of this compound or other test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).

  • Reaction Initiation : Add a reaction mixture containing activated DNA, biotinylated NAD+, and recombinant PARP-1 enzyme to each well.

  • Incubation : Incubate the plate for 60 minutes at room temperature to allow the PARP-ylation reaction to occur.

  • Detection : Wash the plate to remove unreacted components. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 30 minutes. This will bind to the biotinylated ADP-ribose on the histones.

  • Signal Development : Wash the plate again. Add a colorimetric HRP substrate (e.g., TMB). The enzyme will convert the substrate to a colored product. Stop the reaction with an acid solution.

  • Measurement : Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis : Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting inhibition versus log concentration.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test isoquinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement : Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm.

  • Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Antioxidant Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Sample Preparation : Prepare serial dilutions of the test compounds in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture : In a 96-well plate, add a fixed volume of the DPPH (2,2-diphenyl-1-picrylhydrazyl) solution to each well containing the test compound dilutions. DPPH is a stable free radical with a deep violet color.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solution at ~517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.

  • Analysis : Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The control contains the solvent instead of the test compound. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The world of isoquinoline alkaloids is vast and pharmacologically rich. While many natural isoquinolines like berberine and sanguinarine exhibit broad biological activities, including anticancer and anti-inflammatory effects through multiple mechanisms, This compound stands out for its focused and high-potency action as a PARP-1 inhibitor .[2][5][6][9]

  • Specificity : this compound offers high specificity for PARP-1, making it a valuable tool for studying DNA repair pathways and as a lead compound for targeted cancer therapies.[6][10]

  • Potency : Its sub-micromolar IC₅₀ values for PARP-1 inhibition are significantly more potent than first-generation inhibitors and position it as a powerful biochemical probe.[5][6]

  • Diverse Applications : In contrast, the broader family of isoquinolines provides a rich source of compounds for investigating diverse cellular processes, from microtubule dynamics and inflammatory signaling to kinase inhibition.[2][17][20]

For researchers in drug development, the choice between this compound and other isoquinolines depends entirely on the therapeutic target and desired mechanism of action. This compound is the compound of choice for targeted PARP inhibition, whereas other isoquinoline scaffolds offer broader opportunities for discovery in anticancer, anti-inflammatory, and antimicrobial research.

References

Validating the Specificity of 1,5-Isoquinolinediol for PARP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,5-Isoquinolinediol, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of its known specificity and the requisite experimental framework for its comprehensive validation against other enzymes. While this compound is recognized for its significant inhibitory action on PARP1, a thorough evaluation of its selectivity profile is crucial for its application as a specific research tool or therapeutic agent.

Quantitative Data on Inhibitory Activity

The available data on the inhibitory concentration (IC50) of this compound is summarized below. It is important to note that while its potency against PARP1 is well-documented, extensive public data on its activity against other PARP family members and a broader range of enzymes is limited.

EnzymeIC50 (nM)Comments
PARP1 390Potent inhibitor.
iNOS (inducible Nitric Oxide Synthase) Inhibition reportedA known off-target. Quantitative IC50 data is not readily available in the public domain.
Other PARP family members (e.g., PARP2) Data not publicly availableCrucial for determining isoform specificity.
Kinase Panel Data not publicly availableEssential for assessing broader off-target effects.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound, a series of enzymatic assays should be conducted. Below are detailed methodologies for key experiments.

PARP1 Enzymatic Inhibition Assay (Homogeneous Assay)

This protocol outlines a common method to determine the IC50 value of an inhibitor against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • Detection reagent (e.g., a fluorescent NAD+ analog or an antibody-based detection system for poly(ADP-ribose) (PAR))

  • 384-well assay plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP1 enzyme.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add serial dilutions of this compound (or control compounds) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Initiate the enzymatic reaction by adding NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Kinase Inhibitor Profiling (Example using a Luminescent ADP Detection Platform)

To assess off-target effects on a broader scale, this compound should be screened against a panel of kinases.

Materials:

  • A panel of recombinant protein kinases

  • Respective kinase substrates (peptides or proteins)

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare kinase reaction mixtures for each kinase, containing the specific kinase, its substrate, and kinase assay buffer.

  • Dispense the kinase reaction mixtures into the wells of the assay plate.

  • Add this compound at one or more concentrations (e.g., 1 µM and 10 µM for initial screening).

  • Initiate the kinase reactions by adding ATP.

  • Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a defined period.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagent as per the manufacturer's protocol. This typically involves a two-step process to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each kinase.

Visualizing Experimental and Signaling Pathways

Diagrams are provided below to illustrate the experimental workflow for determining inhibitor specificity and the central role of PARP1 in cellular signaling.

experimental_workflow cluster_screening Specificity Profiling cluster_assay Enzymatic Assays cluster_analysis Data Analysis compound This compound parp_panel PARP Enzyme Panel (PARP1, PARP2, etc.) compound->parp_panel Screening kinase_panel Kinase Panel (e.g., 96-well plate format) compound->kinase_panel Screening other_enzymes Other Enzyme Classes (e.g., Sirtuins) compound->other_enzymes Screening ic50_determination IC50 Determination parp_panel->ic50_determination Assay kinase_panel->ic50_determination Assay other_enzymes->ic50_determination Assay selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile Analysis

Caption: Workflow for determining the enzyme specificity of this compound.

PARP1_signaling_pathway dna_damage DNA Damage (Single-Strand Breaks) parp1 PARP1 dna_damage->parp1 Activation par Poly(ADP-ribose) (PAR) parp1->par Catalyzes nad NAD+ nad->parp1 Substrate dna_repair DNA Repair Proteins (e.g., XRCC1, Ligase III) par->dna_repair Recruitment & Modulation chromatin Chromatin Remodeling par->chromatin Recruitment & Modulation cell_fate Cell Fate Decision (Survival vs. Apoptosis) dna_repair->cell_fate Leads to chromatin->cell_fate Leads to inhibitor This compound inhibitor->parp1 Inhibition

Safety Operating Guide

Safe Disposal of 1,5-Isoquinolinediol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1,5-Isoquinolinediol, a compound used in various research applications, including as a PARP inhibitor. The following information is synthesized from safety data sheets (SDS) to provide a clear and actionable plan.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling. It is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation. Furthermore, it is harmful to aquatic life with long-lasting effects. Adherence to personal protective equipment (PPE) guidelines is mandatory. This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Quantitative Hazard Data Summary

For a quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Hazardous to the Aquatic Environment, Long-termCategory 3H412: Harmful to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant. It is crucial to prevent its release into the environment.

1. Waste Collection:

  • Collect waste this compound, whether in solid form or in solution, in a designated and properly labeled waste container.
  • Ensure the container is suitable for chemical waste and is kept tightly closed in a dry, cool, and well-ventilated place.[2]
  • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[1]

2. Handling Spills:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.
  • Avoid breathing dust or vapors.[1]
  • For solid spills, sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust.[2]
  • For liquid spills, cover drains and collect the material by binding it with an absorbent material before transferring it to a waste container.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.
  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.
  • Follow all local, state, and federal regulations regarding hazardous waste disposal.

Emergency Procedures

In case of exposure, follow these first aid measures immediately:

  • After Inhalation: Move the person to fresh air.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Call a physician immediately.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

  • After Swallowing: Do NOT induce vomiting.[1] Immediately make the victim drink water (two glasses at most) and consult a physician.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment Waste Assessment cluster_containment Containment cluster_spill Spill Management cluster_disposal Final Disposal start This compound for Disposal assess_form Is the waste solid or liquid? start->assess_form solid_waste Collect in a labeled, sealed container for solid chemical waste. assess_form->solid_waste Solid liquid_waste Collect in a labeled, sealed container for liquid chemical waste. assess_form->liquid_waste Liquid spill Is there a spill? solid_waste->spill liquid_waste->spill handle_spill Follow spill protocol: - Evacuate and ventilate - Wear appropriate PPE - Contain and collect waste spill->handle_spill Yes dispose Dispose of contents/container to an approved waste disposal plant. [P501] spill->dispose No handle_spill->dispose no_drain Do not let product enter drains. dispose->no_drain

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Isoquinolinediol
Reactant of Route 2
1,5-Isoquinolinediol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.